14,15-EE-5(Z)-E
Description
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(Z)-13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7- |
InChI Key |
KZTLOTWHEAHQAZ-CLFYSBASSA-N |
Isomeric SMILES |
CCCCCC1C(O1)CCCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Synonyms |
14,15-EEZE 14,15-eicosa-5(Z)-enoic acid 14,15-eicosa-5-enoic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 14,15-EE-5(Z)-E
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) is a critical pharmacological tool for investigating the physiological and pathological roles of epoxyeicosatrienoic acids (EETs). As a selective antagonist of EETs, particularly the 14,15-EET regioisomer, it plays a pivotal role in elucidating the downstream signaling pathways modulated by these lipid mediators. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling cascades, and metabolic fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the EET signaling pathway.
Core Mechanism of Action: Antagonism of EET-Mediated Vasodilation
This compound functions primarily as a competitive antagonist at the putative EET receptor, thereby inhibiting the biological effects of EETs.[1][2] Its most well-characterized action is the blockade of EET-induced vasodilation in various vascular beds, particularly coronary arteries.[3][4] EETs, acting as endothelium-derived hyperpolarizing factors (EDHFs), cause relaxation of vascular smooth muscle cells by activating large-conductance calcium-activated potassium (BKCa) channels.[2][5] This leads to membrane hyperpolarization, a decrease in intracellular calcium concentration, and subsequent vasorelaxation. This compound effectively counteracts this process by preventing the initial binding of EETs to their receptors on the smooth muscle cells.[2]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the interaction of this compound and its analogs with their molecular targets.
Table 1: Binding Affinity of 20-¹²⁵I-14,15-EE-5(Z)-E to U937 Cell Membranes
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 1.11 ± 0.13 nM | [6] |
| Maximum Binding Capacity (Bmax) | 1.13 ± 0.04 pmol/mg protein | [6] |
Table 2: Competitive Binding of Various Ligands against 20-¹²⁵I-14,15-EE-5(Z)-E
| Competing Ligand | Inhibition Constant (Ki) | Reference |
| Miconazole | 315 nM | [6] |
| N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) | 1558 nM | [6] |
Table 3: Efficacy of 14,15-EET in Inducing Vascular Relaxation
| Parameter | Value | Reference |
| ED50 for Vasorelaxation | 2.2 µM | [7] |
Signaling Pathways
The signaling cascade initiated by EETs and antagonized by this compound involves a G-protein coupled receptor (GPCR), the Gsα subunit, and downstream activation of protein kinase A (PKA).
Caption: EET Signaling Pathway Leading to Vasodilation.
Metabolism by Soluble Epoxide Hydrolase (sEH)
This compound is a substrate for soluble epoxide hydrolase (sEH), which converts it to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[3] Interestingly, 14,15-DHE5ZE is a more selective and potent antagonist of 14,15-EET compared to its parent compound.[3] This metabolic conversion adds a layer of complexity to the pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EEZE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EEZE, is a synthetic analog of the endogenous lipid mediator 14,15-epoxyeicosatrienoic acid (14,15-EET). It functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are cytochrome P450-derived metabolites of arachidonic acid. EETs, including 14,15-EET, play crucial roles in regulating vascular tone, inflammation, and ion channel activity, primarily acting as endothelium-derived hyperpolarizing factors (EDHFs). 14,15-EEZE has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of EETs. This technical guide provides a comprehensive overview of 14,15-EEZE, including its mechanism of action, key experimental data, relevant protocols, and associated signaling pathways.
Core Concepts
14,15-EEZE is a structural analog of 14,15-EET, designed to competitively inhibit the actions of EETs at their putative receptors. While the specific EET receptor has not been definitively identified, functional studies suggest the involvement of G-protein coupled receptors (GPCRs). By blocking EET signaling, 14,15-EEZE allows for the investigation of the downstream effects of this pathway. It has been instrumental in demonstrating the role of EETs in vasodilation, cardioprotection, and anti-inflammatory responses.
Quantitative Data
The following tables summarize key quantitative data related to the binding and inhibitory effects of 14,15-EEZE and its analogs.
Table 1: Binding Affinity of a Radiolabeled 14,15-EEZE Analog
| Radioligand | Cell Line | Kd (nM) | Bmax (pmol/mg protein) | Citation |
| 20-[125I]Iodo-14,15-EE5ZE | U937 cell membranes | 1.11 ± 0.13 | 1.13 ± 0.04 | [1] |
Table 2: Inhibitory Effects of 14,15-EEZE on EET-Induced Vasodilation
| Agonist | Antagonist | Concentration of Antagonist (µM) | Maximal Relaxation Inhibited (%) | Artery Type | Citation |
| 14,15-EET | 14,15-EEZE | 10 | ~80 | Bovine Coronary | [2] |
| 11,12-EET | 14,15-EEZE | 10 | Significant Inhibition | Bovine Coronary | [2] |
| 8,9-EET | 14,15-EEZE | 10 | Significant Inhibition | Bovine Coronary | [2] |
| 5,6-EET | 14,15-EEZE | 10 | Significant Inhibition | Bovine Coronary | [2] |
Table 3: Cardioprotective Effects in a Canine Model of Ischemia-Reperfusion
| Treatment | Infarct Size (% of Area at Risk) | Citation |
| Vehicle | 21.8 ± 1.6 | [3][4] |
| 11,12-EET (0.128 mg/kg) | 8.7 ± 2.2 | [3][4] |
| 14,15-EET (0.128 mg/kg) | 9.4 ± 1.3 | [3][4] |
| 14,15-EEZE (0.128 mg/kg) | 21.0 ± 3.6 | [3][4] |
| 14,15-EEZE + 11,12-EET | 17.8 ± 1.4 | [3][4] |
| 14,15-EEZE + 14,15-EET | 19.2 ± 2.4 | [3][4] |
Signaling Pathways
The signaling pathways of EETs, which are antagonized by 14,15-EEZE, are complex and involve multiple downstream effectors. The primary mechanism involves the activation of large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and vasodilation.
A neuroprotective signaling pathway involving AMPK, SIRT1, and FoxO1 has also been described for 14,15-EET, which would be inhibited by 14,15-EEZE.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate application of 14,15-EEZE in research. The following are summaries of key experimental methodologies.
Vascular Reactivity Studies
Objective: To assess the effect of 14,15-EEZE on EET-induced vasodilation.
Protocol Summary:
-
Bovine coronary arteries are isolated and cut into rings.
-
Arterial rings are mounted in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2 at 37°C.
-
The rings are pre-constricted with a thromboxane A2 mimetic, U46619.
-
Cumulative concentration-response curves to an EET regioisomer (e.g., 14,15-EET) are generated.
-
The rings are washed and then incubated with 14,15-EEZE (typically 1-10 µM) for a specified period.
-
The concentration-response curve to the EET is repeated in the presence of 14,15-EEZE.
-
Changes in isometric tension are recorded to determine the inhibitory effect of 14,15-EEZE.[2]
Measurement of Vascular Smooth Muscle Membrane Potential
Objective: To determine if 14,15-EEZE blocks EET-induced hyperpolarization.
Protocol Summary:
-
Small bovine coronary arteries are dissected and cannulated on a pressure myograph.
-
The arteries are superfused with a physiological salt solution.
-
Vascular smooth muscle cells are impaled with glass microelectrodes to measure membrane potential.
-
The artery is pre-constricted with U46619.
-
An agonist that induces endothelium-dependent hyperpolarization, such as bradykinin (which stimulates EET release), is added to the superfusate.
-
The hyperpolarization response is recorded.
-
The experiment is repeated after pre-incubation with 14,15-EEZE (e.g., 3 µM) to assess for inhibition of the hyperpolarizing response.[5]
In Vivo Myocardial Ischemia-Reperfusion Injury Model
Objective: To evaluate the effect of 14,15-EEZE on EET-mediated cardioprotection.
Protocol Summary:
-
Anesthetized dogs are subjected to a 60-minute occlusion of the left anterior descending coronary artery, followed by 3 hours of reperfusion.[3][4]
-
14,15-EEZE (e.g., 0.128 mg/kg) is administered via intracoronary infusion 15 minutes prior to the occlusion.[3][4]
-
In separate groups, an EET (e.g., 11,12-EET or 14,15-EET at 0.128 mg/kg) is administered with or without prior administration of 14,15-EEZE.[3][4]
-
At the end of the reperfusion period, the heart is excised, and the area at risk and infarct size are determined using staining techniques (e.g., triphenyltetrazolium chloride).[3][4]
Synthesis of 14,15-Epoxyeicosa-5(Z)-enoic Acid
Conclusion
14,15-Epoxyeicosa-5(Z)-enoic acid is an indispensable tool for researchers investigating the biological roles of epoxyeicosatrienoic acids. Its ability to selectively antagonize EET-mediated effects has provided significant insights into cardiovascular physiology, inflammation, and neuroprotection. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for scientists and drug development professionals working in these fields. Further research to identify the specific EET receptor(s) will be crucial for a more complete understanding of the mechanisms of action of both EETs and their antagonists like 14,15-EEZE.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
14,15-EE-5(Z)-E: A Potent Antagonist of 14,15-EET-Mediated Vascular Relaxation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a critical tool in the study of eicosanoid signaling. This compound, also known as 14,15-EEZE, is a structural analog of the endothelium-derived hyperpolarizing factor (EDHF) 14,15-epoxyeicosatrienoic acid (14,15-EET). This document details the antagonistic properties of this compound, its mechanism of action in blocking 14,15-EET-induced vasodilation, and the experimental protocols used to characterize its effects. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using detailed diagrams. This guide is intended to serve as a valuable resource for researchers investigating the physiological and pathophysiological roles of the cytochrome P450-epoxygenase pathway and for professionals in the field of drug discovery and development targeting this system.
Introduction to 14,15-EET and its Vascular Effects
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules act as local signaling molecules, or autacoids, involved in a variety of physiological processes, including the regulation of vascular tone.
In the cardiovascular system, EETs, particularly 14,15-EET, are recognized as key components of the endothelium-derived hyperpolarizing factor (EDHF) pathway. EDHF mediates the relaxation of vascular smooth muscle cells (VSMCs) independently of nitric oxide (NO) and prostacyclin. The vasodilatory effect of 14,15-EET is initiated by its action on VSMCs, leading to membrane hyperpolarization and subsequent relaxation of the blood vessel. This process is primarily mediated by the activation of large-conductance calcium-activated potassium channels (KCa).
This compound: A Selective 14,15-EET Antagonist
This compound is a synthetic analog of 14,15-EET that has been identified as a potent and selective antagonist of EET-mediated vascular effects. Its chemical structure is rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid. Unlike 14,15-EET, which is a potent vasodilator, this compound exhibits minimal agonist activity and effectively blocks the vasodilatory response to 14,15-EET and other EET regioisomers.
The antagonistic properties of this compound make it an invaluable pharmacological tool for elucidating the specific roles of EETs in various physiological and pathological conditions. Its ability to selectively inhibit EET-induced vasodilation allows researchers to dissect the EDHF pathway and to investigate the contribution of EETs to the regulation of blood pressure and blood flow.
Quantitative Data on the Antagonistic Activity of this compound
The inhibitory effects of this compound on EET-induced vascular relaxation have been quantified in several studies. The following tables summarize key findings from experiments conducted on pre-constricted bovine coronary arteries, a widely used model for studying vascular reactivity.
Table 1: Inhibition of EET-Induced Relaxation by this compound (10 µM)
| EET Regioisomer | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With this compound (10 µM) | Approximate Inhibition (%) |
| 14,15-EET | 80-90% | ~18% | ~80% |
| 11,12-EET | 80-90% | Significantly Inhibited | - |
| 8,9-EET | 80-90% | Significantly Inhibited | - |
| 5,6-EET | 80-90% | Significantly Inhibited | - |
Data compiled from studies on U46619-preconstricted bovine coronary arteries.
Table 2: Effect of this compound on Bradykinin-Induced EDHF-Type Relaxation
| Treatment | Maximal Relaxation (%) |
| Bradykinin (in the presence of L-NA and Indomethacin) | ~95% |
| Bradykinin + this compound (10 µM) | ~55% |
L-NA (L-nitroarginine) and Indomethacin are used to block the production of nitric oxide and prostaglandins, respectively, thus isolating the EDHF-mediated response.
Experimental Protocols
The characterization of this compound as a 14,15-EET antagonist has been primarily achieved through in vitro vascular reactivity studies. The following is a detailed methodology for a typical isometric tension recording experiment using isolated bovine coronary artery rings.
Preparation of Bovine Coronary Artery Rings
-
Tissue Procurement: Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold, oxygenated Krebs buffer.
-
Artery Dissection: Carefully dissect the left anterior descending (LAD) coronary artery from the heart and place it in a petri dish containing cold Krebs buffer.
-
Ring Preparation: Remove excess connective and adipose tissue from the artery. Cut the artery into 2-3 mm wide rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps.
-
Mounting: Suspend each arterial ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs buffer maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.
Isometric Tension Recording
-
Equilibration: Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. During this period, replace the Krebs buffer in the organ baths every 15-20 minutes.
-
Viability Check: After equilibration, assess the viability of the rings by contracting them with a high concentration of potassium chloride (KCl, e.g., 60 mM). Rings that do not show a robust contraction are discarded.
-
Pre-constriction: Wash the rings several times with fresh Krebs buffer to remove the KCl. Once the tension returns to baseline, pre-constrict the rings with a thromboxane A2 mimetic, such as U46619 (e.g., 10-100 nM), to achieve a stable submaximal contraction.
-
Experimental Procedure:
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the vasodilator agonist (e.g., 14,15-EET) to the organ bath and record the relaxation response.
-
To test the antagonist, incubate the arterial rings with this compound for a predetermined period (e.g., 20-30 minutes) before pre-constriction with U46619. Then, perform the cumulative concentration-response curve to the agonist.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by U46619. Construct concentration-response curves and compare the responses in the presence and absence of the antagonist.
Signaling Pathways and Mechanism of Action
The vasodilatory effect of 14,15-EET and its antagonism by this compound involve a complex signaling cascade within the vascular wall. The following diagrams illustrate the key pathways.
Figure 1: Signaling pathway of 14,15-EET-induced vasodilation and its antagonism by this compound.
Caption: 14,15-EET, produced in endothelial cells, acts on a putative G-protein coupled receptor on vascular smooth muscle cells, leading to KCa channel activation, hyperpolarization, and vasodilation. This compound competitively blocks this receptor.
Figure 2: Experimental workflow for assessing the antagonistic effect of this compound on 14,15-EET-induced vasodilation.
Caption: A stepwise representation of the isometric tension assay used to quantify the effects of this compound on vascular reactivity.
Conclusion
This compound has been firmly established as a potent and selective antagonist of 14,15-EET. Its ability to block EET-induced vasodilation and hyperpolarization provides a critical tool for investigating the physiological and pathophysiological roles of the EDHF pathway. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies. Further research into the precise nature of the EET receptor and the downstream signaling events will be greatly facilitated by the use of specific antagonists like this compound, potentially leading to the development of novel therapeutic agents for cardiovascular diseases.
The Biological Activity of 14,15-EEZE: A Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a pivotal tool in eicosanoid research.
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly known as 14,15-EEZE, is a synthetic analog of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET).[1] It has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs). This technical guide provides a comprehensive overview of the biological activity of 14,15-EEZE, with a focus on its mechanism of action as an EET antagonist, its impact on various signaling pathways, and its application in experimental models of cardiovascular and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of eicosanoids and related therapeutic areas.
Core Mechanism of Action: A Selective EET Antagonist
The primary biological function of 14,15-EEZE is its ability to act as a selective antagonist of EETs.[1] EETs are a group of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and cell proliferation. 14,15-EEZE competitively inhibits the binding of EETs to their putative receptors, thereby blocking their downstream signaling effects.[2]
Quantitative Data on Antagonistic Activity
The antagonistic potency of 14,15-EEZE has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Experimental System | Reference |
| Inhibition of EET-Induced Vascular Relaxation | |||
| Maximal inhibition of 14,15-EET-induced relaxation (at 10 µmol/L 14,15-EEZE) | ~80% | Bovine coronary artery rings | [3][4] |
| Shift in bradykinin concentration-response curve (at 10 µmol/L 14,15-EEZE) | ~1000-fold to the right | Bovine coronary artery rings | [3][4] |
| Binding Affinity | |||
| Kd | 1.11 ± 0.13 nM | U937 cell membranes (using 20-¹²⁵I-14,15-EEZE) | |
| Bmax | 1.13 ± 0.04 pmol/mg protein | U937 cell membranes (using 20-¹²⁵I-14,15-EEZE) | |
| Ki for competing with [³H]-14,15-EET | 226.3 nM | Guinea pig mononuclear cells | [5] |
| In Vivo Efficacy | |||
| Abolishment of 11,12-EET and 14,15-EET induced reduction in myocardial infarct size | Infarct Size/Area at Risk (IS/AAR) from ~9% to ~18-19% | Canine model of myocardial ischemia-reperfusion | [3][6] |
Table 1: Quantitative Antagonistic Activity of 14,15-EEZE
Key Biological Effects of 14,15-EEZE
Vasodilation and Vascular Function
14,15-EEZE has been instrumental in demonstrating the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs). It effectively blocks the vasorelaxation induced by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) in pre-constricted bovine coronary artery rings.[3][4] Furthermore, it inhibits the EDHF component of vasodilation induced by agonists such as bradykinin and methacholine, without affecting relaxation caused by nitric oxide donors (sodium nitroprusside), prostacyclin analogs (iloprost), or K+ channel openers (bimakalim and NS1619).[3][4][7][8] This specificity highlights its utility in dissecting the contribution of EETs to vascular tone regulation.
Cardioprotection
In models of myocardial ischemia-reperfusion injury, EETs have been shown to be cardioprotective by reducing infarct size. 14,15-EEZE completely abolishes this protective effect when administered prior to the ischemic event.[3][6] For instance, in a canine model, both 11,12-EET and 14,15-EET markedly reduced myocardial infarct size (IS/AAR) from approximately 21.8% in the vehicle group to around 9%.[3][6] Pre-treatment with 14,15-EEZE reversed this protection, with infarct sizes returning to levels comparable to the control group (around 18-19%).[3][6] This demonstrates the critical role of EET signaling in cardioprotection.
Inflammation
EETs generally possess anti-inflammatory properties. The antagonistic action of 14,15-EEZE has been used to probe these effects. For example, in models of lipopolysaccharide (LPS)-induced inflammation, the protective effects of EETs or soluble epoxide hydrolase inhibitors (which increase endogenous EET levels) can be reversed by 14,15-EEZE. This suggests that the anti-inflammatory actions are mediated through an EET-dependent pathway.
Cell Proliferation and Migration
The role of EETs in cell proliferation and migration is complex and context-dependent. 14,15-EEZE has been utilized to investigate the involvement of EETs in cancer biology. Studies have shown that EETs can promote the invasion and migration of certain cancer cells, and this effect is inhibited by 14,15-EEZE.[9] For instance, 11,12-EET-induced motility in prostate cancer cells was inhibited by 14,15-EEZE.
Signaling Pathways Modulated by 14,15-EEZE
As an EET antagonist, 14,15-EEZE indirectly modulates several downstream signaling pathways by blocking the initial EET-receptor interaction.
Figure 1: Simplified signaling pathway of EETs and the point of inhibition by 14,15-EEZE.
14,15-EEZE blocks the initial binding of EETs to their putative G-protein coupled receptors. This prevents the activation of downstream signaling cascades, including:
-
G-protein/cAMP/PKA Pathway: EETs can activate Gs-coupled receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate potassium channels, leading to hyperpolarization and vasodilation.
-
PI3K/Akt Pathway: Some studies suggest that EETs can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[10][11] 14,15-EEZE can inhibit EET-mediated activation of this pathway.[10][11]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, also involved in cell proliferation and differentiation, can be activated by EETs. This activation is also blocked by 14,15-EEZE.
It is important to note that 14,15-EEZE does not directly inhibit downstream effectors. For example, it does not block the vasodilation induced by direct K+ channel openers, indicating its specificity for the EET receptor level of the signaling cascade.[3][4][7][8]
Detailed Experimental Protocols
Vascular Ring Relaxation Assay
This assay is used to assess the effect of 14,15-EEZE on EET-induced vasodilation.
Materials:
-
Bovine coronary arteries
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
U46619 (thromboxane A2 mimetic)
-
14,15-EET and other EET regioisomers
-
14,15-EEZE
-
Organ bath system with force transducers
Procedure:
-
Dissect bovine coronary arteries into 3-5 mm rings.
-
Mount the arterial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Gradually stretch the rings to a basal tension of 3.5 g.
-
Equilibrate the tissues for at least 60 minutes, replacing the buffer every 15-20 minutes.
-
Pre-constrict the arterial rings with U46619 (e.g., 20 nmol/L) to achieve a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of an EET regioisomer (e.g., 10⁻⁹ to 10⁻⁵ M) to generate a concentration-response curve.
-
Wash the tissues extensively to return to baseline tension.
-
Incubate the rings with 14,15-EEZE (e.g., 10 µmol/L) for a specified period (e.g., 30 minutes).
-
Repeat the cumulative addition of the EET regioisomer to generate a second concentration-response curve in the presence of the antagonist.
-
Record changes in isometric tension and express relaxation as a percentage of the pre-contraction induced by U46619.
Figure 2: Experimental workflow for the vascular ring relaxation assay.
Measurement of Myocardial Infarct Size in a Canine Model
This in vivo model is used to evaluate the effect of 14,15-EEZE on EET-mediated cardioprotection.
Materials:
-
Anesthetized dogs
-
Surgical instruments for thoracotomy and coronary artery occlusion
-
11,12-EET or 14,15-EET
-
14,15-EEZE
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Patent Blue dye
Procedure:
-
Anesthetize the dogs and perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Administer vehicle, an EET (e.g., 0.128 mg/kg), or 14,15-EEZE (e.g., 0.128 mg/kg) followed by the EET via intracoronary infusion.
-
Induce regional ischemia by occluding the LAD for a defined period (e.g., 60 minutes).
-
Reperfuse the myocardium by releasing the occlusion for a set duration (e.g., 3 hours).
-
At the end of reperfusion, re-occlude the LAD and infuse Patent Blue dye into the aortic root to delineate the area at risk (AAR - the non-blue tissue).
-
Excise the heart and slice the ventricles into transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Separate the AAR from the non-ischemic tissue.
-
Gravimetrically determine the weight of the infarcted tissue and the AAR.
-
Express the infarct size as a percentage of the AAR (IS/AAR).
Figure 3: Workflow for measuring myocardial infarct size in a canine model.
Conclusion
14,15-EEZE has proven to be an indispensable tool for advancing our understanding of the biological roles of EETs. Its selectivity as an antagonist has allowed researchers to confirm the involvement of EETs in a multitude of physiological processes, from the regulation of vascular tone to cardioprotection and inflammation. The quantitative data and experimental protocols outlined in this guide provide a foundation for the continued investigation of EET signaling pathways and the development of novel therapeutics targeting this system. As research in this field progresses, 14,15-EEZE will undoubtedly remain a cornerstone of experimental design, enabling the further dissection of the complex and multifaceted actions of epoxyeicosatrienoic acids.
References
- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 14,15-EETs in endothelium-dependent hyperpolarization
An In-depth Technical Guide on the Role of 14,15-EETs in Endothelium-Dependent Hyperpolarization
Introduction
Endothelium-dependent hyperpolarization (EDH) is a crucial mechanism regulating vascular tone, complementing the actions of nitric oxide (NO) and prostacyclin. It involves the hyperpolarization of vascular smooth muscle cells (VSMCs), leading to vasorelaxation. Among the key mediators of this pathway are epoxyeicosatrienoic acids (EETs), which are cytochrome P450 (CYP450) metabolites of arachidonic acid.[1][2] These lipids, particularly 14,15-EET, are recognized as potent endothelium-derived hyperpolarizing factors (EDHFs) that play a pivotal role in cardiovascular homeostasis.[1][3] This guide provides a detailed examination of the synthesis, signaling pathways, and experimental evaluation of 14,15-EET in mediating EDH, tailored for researchers and drug development professionals.
Synthesis and Metabolism of 14,15-EET
14,15-EET is synthesized in endothelial cells in response to various stimuli, including agonists like bradykinin and acetylcholine, as well as physical forces such as shear stress.[4][5] The process begins with the release of arachidonic acid (AA) from the cell membrane by phospholipases. CYP450 epoxygenases, primarily from the CYP2C and CYP2J families, then convert AA into its four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[6][7]
The biological activity of 14,15-EET is tightly regulated by its metabolic degradation. The primary route of inactivation is hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[8][9][10] This rapid conversion effectively terminates the vasodilatory signal.[9] Consequently, inhibition of sEH has emerged as a therapeutic strategy to enhance the beneficial cardiovascular effects of EETs by increasing their bioavailability.[11][12] In some human vascular cells, an alternative pathway involving β-oxidation can lead to the formation of chain-shortened epoxy fatty acids, which may also possess biological activity.[13][14]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endothelium-Derived Hyperpolarizing Factors: A Potential Therapeutic Target for Vascular Dysfunction in Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inducible Endothelium-Derived Hyperpolarizing Factor (iEDHF): Role of the 15-Lipoxygenase-EDHF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase inhibition improves coronary endothelial function and prevents the development of cardiac alterations in obese insulin-resistant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Human coronary endothelial cells convert 14,15-EET to a biologically active chain-shortened epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic analogue of the endogenous arachidonic acid metabolite, 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] Unlike its parent compound which acts as a potent vasodilator, 14,15-EEZE functions as a selective antagonist of EETs.[1][2] This property makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs, particularly in the cardiovascular system. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 14,15-EEZE, with a focus on its mechanism of action and experimental applications.
Chemical Structure and Properties
14,15-EEZE is a C20 fatty acid characterized by a cis-epoxide at the 14,15-position and a single cis-double bond at the 5-position.
Table 1: Chemical and Physical Properties of 14,15-Epoxyeicosa-5(Z)-enoic Acid
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₆O₃ | [3] |
| Molecular Weight | 324.5 g/mol | PubChem |
| IUPAC Name | 13-(3-pentyloxiran-2-yl)tridec-5-enoic acid | PubChem |
| Synonyms | This compound, 14,15-EEZE | [1][2] |
| Physical State | Not explicitly stated, likely a solid or oil at room temperature | General knowledge |
| Solubility | Soluble in ethanol | [2] |
| Storage | Typically stored at -20°C | General laboratory practice |
Biological Activity and Mechanism of Action
The primary biological function of 14,15-EEZE is its selective antagonism of the effects of epoxyeicosatrienoic acids (EETs).
Antagonism of EET-Induced Vasodilation
14,15-EEZE has been shown to inhibit the vasodilation induced by all four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) in pre-constricted bovine coronary arteries.[1][2] It is most effective against 14,15-EET.[1] For instance, in U46619-preconstricted bovine coronary arterial rings, 10 µM of 14,15-EEZE significantly inhibits the relaxation caused by 14,15-EET.[1] In contrast, 14,15-EEZE itself exhibits only weak agonist activity, causing minimal relaxation at similar concentrations.[2]
Signaling Pathway
EETs are known to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation by activating potassium channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][4] The current understanding is that EETs bind to a putative G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells.[5] This binding initiates a signaling cascade that results in the opening of large-conductance calcium-activated potassium (BKCa) channels.[4]
14,15-EEZE is believed to act as a competitive antagonist at this putative EET receptor, thereby blocking the downstream signaling cascade that leads to vasodilation.[2][4] Importantly, 14,15-EEZE does not appear to directly inhibit BKCa channels or other potassium channels like ATP-sensitive potassium (KATP) channels.[1] It also does not affect vasodilation induced by other signaling molecules such as nitric oxide (NO) donors (e.g., sodium nitroprusside) or prostacyclin analogues (e.g., iloprost).[1]
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. 14,15-Epoxyeicosa-5(z)-enoic acid | C20H36O3 | CID 25218004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. escholarship.org [escholarship.org]
Synthesis of 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a crucial chemical tool in the study of eicosanoid signaling pathways. As a regioisomeric analog of the more commonly studied epoxyeicosatrienoic acids (EETs), 14,15-EEZE notably lacks the Δ8(Z) and Δ11(Z) double bonds. This structural modification confers upon it potent and selective antagonist activity against the biological effects of EETs, making it an invaluable probe for elucidating the physiological and pathological roles of cytochrome P450 epoxygenase metabolites. This technical guide provides a comprehensive overview of the chemical synthesis of 14,15-epoxyeicosa-5(Z)-enoic acid, including detailed experimental protocols adapted from established methodologies for related compounds, quantitative data, and a visualization of its role in signaling pathways.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 epoxygenases.[1] They are implicated in a wide range of biological processes, including the regulation of vascular tone, inflammation, and ion channel activity.[2] Understanding the precise mechanisms of EET action often requires the use of selective antagonists to block their effects. 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) has emerged as a key antagonist of EETs, enabling researchers to investigate the downstream consequences of EET receptor activation.[3][4] This guide details a plausible synthetic route to 14,15-EEZE, providing the necessary information for its preparation in a laboratory setting.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 14,15-epoxyeicosa-5(Z)-enoic acid suggests a convergent approach. The molecule can be disconnected at the C6-C7 bond, indicating a Wittig reaction between a C6 phosphonium ylide and a C14 aldehyde containing the epoxide moiety as a key step. The epoxide can be introduced stereoselectively from a corresponding Z-alkene. The required building blocks can be synthesized from commercially available starting materials.
Experimental Protocols
The following experimental protocols are adapted from established procedures for the synthesis of EETs and their analogs.[5][6]
Synthesis of (Z)-1-Bromodec-5-ene (Intermediate 1)
A Wittig reaction between pentyltriphenylphosphonium bromide and 5-bromovaleraldehyde can be employed to construct the C10 backbone with the required Z-alkene geometry.
-
Materials: Pentyltriphenylphosphonium bromide, sodium hexamethyldisilazide (NaHMDS), 5-bromovaleraldehyde, tetrahydrofuran (THF).
-
Procedure: To a solution of pentyltriphenylphosphonium bromide in dry THF at -78 °C, add a solution of NaHMDS in THF dropwise. Stir the resulting red ylide solution for 1 hour at -78 °C. Add a solution of 5-bromovaleraldehyde in THF and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (Z)-1-bromodec-5-ene.
Synthesis of (Z)-Undec-5-en-1-ol (Intermediate 2)
The C10 bromide is converted to a Grignard reagent and reacted with formaldehyde to extend the chain by one carbon.
-
Materials: (Z)-1-Bromodec-5-ene, magnesium turnings, paraformaldehyde, dry THF.
-
Procedure: Activate magnesium turnings in dry THF. Add a solution of (Z)-1-bromodec-5-ene in THF dropwise to initiate the Grignard reaction. After formation of the Grignard reagent, add paraformaldehyde portion-wise at 0 °C. Stir the reaction at room temperature for 4 hours. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alcohol is purified by column chromatography.
Epoxidation to form (Z)-5,6-Epoxyundecan-1-ol (Intermediate 3)
Stereoselective epoxidation of the Z-alkene is achieved using a peroxy acid.
-
Materials: (Z)-Undec-5-en-1-ol, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure: To a solution of (Z)-undec-5-en-1-ol in DCM at 0 °C, add m-CPBA portion-wise. Stir the reaction at 0 °C for 2 hours, then at room temperature overnight. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude epoxide, which can be used in the next step without further purification.
Oxidation to (Z)-5,6-Epoxyundecanal (Intermediate 4)
The primary alcohol is oxidized to the corresponding aldehyde.
-
Materials: (Z)-5,6-Epoxyundecan-1-ol, pyridinium chlorochromate (PCC), dichloromethane (DCM).
-
Procedure: To a suspension of PCC in DCM, add a solution of (Z)-5,6-epoxyundecan-1-ol in DCM. Stir the reaction at room temperature for 2 hours. Dilute the mixture with diethyl ether and filter through a pad of silica gel. The filtrate is concentrated to yield the crude aldehyde.
Synthesis of 14,15-Epoxyeicosa-5(Z)-enoic acid
A final Wittig reaction followed by ester hydrolysis yields the target compound.
-
Materials: (4-Carboxybutyl)triphenylphosphonium bromide, potassium tert-butoxide, (Z)-5,6-epoxyundecanal, dimethyl sulfoxide (DMSO), methanol, sodium hydroxide.
-
Procedure: To a solution of (4-carboxybutyl)triphenylphosphonium bromide in DMSO, add potassium tert-butoxide. Stir the resulting ylide solution for 30 minutes. Add a solution of (Z)-5,6-epoxyundecanal in DMSO and stir at room temperature overnight. Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then dissolved in methanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The organic extracts are dried and concentrated to give 14,15-epoxyeicosa-5(Z)-enoic acid, which is purified by column chromatography.
Quantitative Data
The following table summarizes the expected yields and key analytical data for the synthesis of 14,15-epoxyeicosa-5(Z)-enoic acid. Yields are estimated based on similar reported syntheses.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Spectroscopic Data |
| 1 | (Z)-1-Bromodec-5-ene | C₁₀H₁₉Br | 219.16 | 70-80 | ¹H NMR, ¹³C NMR |
| 2 | (Z)-Undec-5-en-1-ol | C₁₁H₂₂O | 170.29 | 80-90 | ¹H NMR, ¹³C NMR |
| 3 | (Z)-5,6-Epoxyundecan-1-ol | C₁₁H₂₂O₂ | 186.29 | >95 | ¹H NMR, ¹³C NMR |
| 4 | (Z)-5,6-Epoxyundecanal | C₁₁H₂₀O₂ | 184.28 | 75-85 | ¹H NMR, ¹³C NMR |
| 5 | 14,15-Epoxyeicosa-5(Z)-enoic acid | C₂₀H₃₆O₃ | 324.5 | 60-70 | ¹H NMR, ¹³C NMR, MS |
Signaling Pathway and Mechanism of Action
14,15-EEZE functions as an antagonist of the epoxyeicosatrienoic acid (EET) signaling pathway. EETs exert their biological effects by binding to putative G-protein coupled receptors (GPCRs) on the cell surface.[1] This binding initiates a downstream signaling cascade that can lead to various cellular responses, including vasodilation through the activation of potassium channels in smooth muscle cells. 14,15-EEZE is thought to competitively bind to these same receptors, thereby preventing the binding of endogenous EETs and inhibiting their downstream effects.[4]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Endothelium-Derived Hyperpolarizing Factors (EDHFs) and 14,15-Epoxyeicosatrienoic Acid (14,15-EET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a hallmark of many cardiovascular diseases. Beyond the well-established roles of nitric oxide (NO) and prostacyclin, a third pathway, attributed to Endothelium-Derived Hyperpolarizing Factors (EDHFs), plays a crucial role in regulating vascular tone, particularly in resistance arteries. The term "EDHF" does not refer to a single molecule but rather to a variety of mechanisms that lead to the hyperpolarization of vascular smooth muscle cells (VSMCs), resulting in vasodilation. Among the key players in the EDHF pathway are the epoxyeicosatrienoic acids (EETs), cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid. This guide provides a detailed exploration of EDHF signaling, with a specific focus on 14,15-EET, its mechanisms of action, and the experimental protocols used for its investigation.
Core Signaling Pathways
The EDHF-mediated response is initiated by agonists such as acetylcholine (ACh) or bradykinin, which bind to receptors on endothelial cells, leading to an increase in intracellular calcium ([Ca²⁺]i). This calcium signal is a critical node that triggers downstream events.
The "Classical" EDHF Pathway: K⁺ Channels and Gap Junctions
In many vascular beds, the EDHF response is independent of CYP metabolites and relies on the following steps:
-
Activation of Endothelial KCa Channels: The rise in endothelial [Ca²⁺]i activates small-conductance (SKCa) and intermediate-conductance (IKCa) calcium-activated potassium channels.
-
Endothelial Cell Hyperpolarization: The opening of SKCa and IKCa channels leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the endothelial cell membrane.
-
Transmission to Vascular Smooth Muscle Cells: This hyperpolarization is transmitted to the underlying VSMCs through two primary mechanisms that can act in concert:
-
Myoendothelial Gap Junctions (MEGJs): Direct electrical coupling through gap junctions allows the hyperpolarizing current to spread from the endothelium to the VSMCs.
-
Potassium Ions as Signaling Molecules: The efflux of K⁺ into the myoendothelial space can activate inwardly rectifying K⁺ channels (Kir) and the Na⁺/K⁺-ATPase on VSMCs, leading to their hyperpolarization.
-
The Role of 14,15-EET as an EDHF
In certain vascular beds, including coronary arteries, metabolites of arachidonic acid from the CYP epoxygenase pathway, such as 14,15-EET, are considered to be key EDHFs.
-
Synthesis of 14,15-EET: Increased endothelial [Ca²⁺]i also activates phospholipase A₂, which liberates arachidonic acid from the cell membrane. CYP epoxygenases, particularly isoforms like CYP2C and CYP2J, then metabolize arachidonic acid to produce various EET regioisomers, including 14,15-EET.
-
Action on VSMC KCa Channels: 14,15-EET diffuses to the adjacent VSMCs and activates large-conductance calcium-activated potassium channels (BKCa).
-
VSMC Hyperpolarization and Vasodilation: The opening of BKCa channels in VSMCs causes K⁺ efflux, leading to hyperpolarization and subsequent relaxation of the smooth muscle, resulting in vasodilation.
-
Autocrine Effects and TRPV4 Channels: 14,15-EET can also act in an autocrine manner on the endothelium. Evidence suggests that EETs can activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels on endothelial cells, leading to further Ca²⁺ influx and potentiation of the EDHF response.
Diagram of the EDHF and 14,15-EET Signaling Pathways
Caption: EDHF and 14,15-EET signaling pathways in the vasculature.
Quantitative Data
The following tables summarize key quantitative data related to EDHF and 14,15-EET signaling.
Table 1: Vasoactive Responses to Agonists and 14,15-EET
| Agonist/Compound | Vessel Type | Species | EC₅₀ / ED₅₀ | Maximal Response (% Relaxation) | Reference(s) |
| Acetylcholine (ACh) | Mesenteric Artery | Rat | 59 ± 0.1 nM | 97.5 ± 2.2% | |
| 14,15-EET | Coronary Artery | Bovine | ~1 µM | ~80-90% | [1][2][3] |
| 14,15-EET | Coronary Microvessels | Porcine | 3 ± 1 pM | Not Specified | [4] |
| 11,12-EET | Coronary Microvessels | Porcine | 30 ± 8 pM | Not Specified | [4] |
| 8,9-EET | Coronary Microvessels | Porcine | 21 ± 13 pM | Not Specified | [4] |
| 14,15-EET | Human Coronary Arterioles | Human | Not Specified | 45 ± 5% | [5] |
| 11,12-EET | Human Coronary Arterioles | Human | Not Specified | 67 ± 6% | [5] |
| 8,9-EET | Human Coronary Arterioles | Human | Not Specified | 67 ± 7% | [5] |
| 14,15-DHET | Bovine Coronary Artery | Bovine | ~5-fold higher than 14,15-EET | Similar to 14,15-EET |
Table 2: Pharmacological Inhibitors and their Potency
| Inhibitor | Target | Vessel Type | Species | Concentration Used / IC₅₀ | Effect | Reference(s) |
| Apamin | SKCa Channels | Mesenteric Artery | Rat | 50 nM | No effect alone on ACh-induced relaxation | [6] |
| Charybdotoxin | IKCa & BKCa Channels | Mesenteric Artery | Rat | 50 nM | No effect alone on ACh-induced relaxation | [6] |
| Apamin + Charybdotoxin | SKCa & IKCa/BKCa | Mesenteric Artery | Rat | 50 nM each | Abolished EDHF-mediated relaxation | [6][7] |
| TRAM-34 | IKCa Channels | Mesenteric Artery | Rat | 1 µM | Unaltered ACh-induced hyperpolarization | [8] |
| Apamin + TRAM-34 | SKCa & IKCa Channels | Mesenteric Artery | Rat | 50 nM + 1 µM | Abolished ACh-induced hyperpolarization | [8] |
| 14,15-EEZE | EET Antagonist | Coronary Artery | Bovine | 10 µM | Inhibited 14,15-EET-induced relaxation by ~82% | [2] |
| Iberiotoxin | BKCa Channels | Human Coronary Arterioles | Human | Not Specified | Sensitive to EET-induced dilation | [5] |
Table 3: Ion Channel Properties
| Channel | Activating Ligand | Cell Type | Species | Single-Channel Conductance | Reference(s) |
| BKCa | 14,15-EET (<156 nM) | Coronary Artery Endothelial Cells | Pig | Not specified, but increased open probability | [9] |
| BKCa | Depolarization / Ca²⁺ | Ciliary Ganglion Nerve Terminal | Chick | 210 ± 7 pS (in symmetrical 150 mM K⁺) | [10] |
| BKCa | Depolarization / Ca²⁺ | Cricket Oviduct Myocytes | Cricket | 120 pS | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of EDHFs and 14,15-EET.
Protocol 1: Wire Myography for Vasodilation Assays
This protocol is used to assess the vasoactive properties of compounds on isolated small arteries.
Diagram of the Wire Myography Experimental Workflow
Caption: General workflow for a wire myography experiment.
Methodology:
-
Vessel Isolation: Isolate small resistance arteries (e.g., mesenteric or coronary arteries) from the animal model of choice in cold physiological salt solution (PSS).
-
Mounting: Carefully mount a 2 mm segment of the artery onto two small wires in a wire myograph chamber filled with PSS and continuously gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Normalization: Determine the optimal resting tension for the vessel segment to ensure maximal active tension development.
-
Equilibration: Allow the vessel to equilibrate at the optimal resting tension for at least 30 minutes.
-
Viability and Endothelial Integrity Check:
-
Assess the contractile capacity of the vessel by challenging it with a high potassium solution (e.g., 60 mM KCl).
-
To study EDHF, inhibit NO synthase (e.g., with 100 µM L-NAME) and cyclooxygenase (e.g., with 10 µM indomethacin).
-
Pre-constrict the vessel with an appropriate agonist (e.g., phenylephrine or U46619) to about 80% of its maximal contraction.
-
Assess endothelial integrity by applying a saturating concentration of an endothelium-dependent vasodilator like acetylcholine.
-
-
Concentration-Response Curves:
-
After washing and re-equilibration, pre-constrict the vessel again.
-
Add the test compound (e.g., 14,15-EET) in a cumulative manner, allowing the tension to stabilize at each concentration.
-
To investigate the signaling pathway, pre-incubate the vessel with specific inhibitors (e.g., apamin, charybdotoxin, 14,15-EEZE) before pre-constriction and subsequent addition of the agonist.
-
-
Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-constriction tension and plot against the logarithm of the agonist concentration to generate a concentration-response curve and calculate the EC₅₀.
Protocol 2: Patch-Clamp Electrophysiology for KCa Channels
This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle or endothelial cells.
Diagram of the Patch-Clamp Experimental Workflow
References
- 1. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inhibition of EDHF by two new combinations of K+-channel inhibitors in rat isolated mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced acetylcholine and P2Y-receptor stimulated vascular EDHF-dilatation in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small- and intermediate-conductance calcium-activated K+ channels provide different facets of endothelium-dependent hyperpolarization in rat mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-channel properties of BK-type calcium-activated potassium channels at a cholinergic presynaptic nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BK Channels Are Activated by Functional Coupling With L-Type Ca2+ Channels in Cricket Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EE-5(Z)-E)
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, is a synthetic analog of the endogenous endothelium-derived hyperpolarizing factor (EDHF) 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2][3] Unlike its parent compound, which is a potent vasodilator, this compound has been identified as a selective antagonist of EET-mediated biological effects.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its utility as a pharmacological tool in cardiovascular research. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to facilitate its application in drug discovery and development.
Introduction: The Epoxyeicosatrienoic Acid (EET) Landscape
Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][4][5] The four regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are key mediators of vascular function, exhibiting potent vasodilatory, anti-inflammatory, and anti-platelet aggregation properties.[6] They are considered to be major contributors to endothelium-dependent hyperpolarization (EDH), a crucial mechanism for regulating blood flow.[1][2][3] The therapeutic potential of EETs has led to the development of synthetic analogs to overcome their metabolic instability and to probe their physiological roles.
Discovery and Development of this compound
The development of this compound arose from structure-activity relationship studies aimed at understanding the key structural features of 14,15-EET required for its biological activity.[7][8] By systematically modifying the parent EET molecule, researchers sought to create analogs with altered properties, leading to the identification of this compound as a selective antagonist.[1][2][3] Its synthesis was a critical step in providing a pharmacological tool to investigate the specific contributions of EETs to cardiovascular physiology and pathology.
Chemical Synthesis
The synthesis of this compound, referred to as cis-14,15-oxidoeicosa-5(Z)-enoic acid, involves a multi-step process.[7] A key step is the coupling of a protected alkyne fragment with a bromo-alkane fragment, followed by stereoselective epoxidation and deprotection to yield the final product.
Mechanism of Action: Antagonism of EET Signaling
This compound functions as a competitive antagonist at the putative EET receptor, thereby inhibiting the downstream signaling cascade initiated by EETs.[1][2][3] Its primary characterized effect is the blockade of EET-induced vasorelaxation.
Signaling Pathway of EET-Induced Vasodilation
EETs, upon binding to their receptor on vascular smooth muscle cells, are thought to activate a G-protein-coupled signaling pathway.[5][9] This leads to the opening of large-conductance calcium-activated potassium (BKCa) channels, resulting in potassium efflux, membrane hyperpolarization, and subsequent vasorelaxation.[5]
Caption: Signaling pathway of EET-induced vasorelaxation.
Antagonistic Action of this compound
This compound competitively binds to the EET receptor, preventing the binding of endogenous EETs and thereby blocking the downstream signaling events that lead to vasorelaxation.[1][2][3]
Caption: Mechanism of this compound antagonism.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its interactions.
Table 1: Vasodilatory and Antagonistic Activity
| Compound | Assay | Vessel | Pre-constrictor | Parameter | Value | Reference |
| 14,15-EET | Vasorelaxation | Bovine Coronary Artery | U-46619 | ED₅₀ | ~1 µM | [7] |
| This compound | Antagonism of 14,15-EET | Bovine Coronary Artery | U-46619 | Concentration for ~80% inhibition | 10 µM | [10] |
| This compound | Vasorelaxation | Bovine Coronary Artery | U-46619 | Maximal Relaxation | ~21% at 10 µM | [1] |
Table 2: Effects on Different EET Regioisomers
| Antagonist | EET Regioisomer | Effect | Concentration | Reference |
| This compound (10 µM) | 14,15-EET | Inhibition of relaxation | 10 µM | [11] |
| This compound (10 µM) | 11,12-EET | Inhibition of relaxation | 10 µM | [11] |
| This compound (10 µM) | 8,9-EET | Inhibition of relaxation | 10 µM | [11] |
| This compound (10 µM) | 5,6-EET | Inhibition of relaxation | 10 µM | [11] |
Experimental Protocols
Vascular Reactivity Studies in Bovine Coronary Arteries
This protocol is widely used to assess the vasodilator and antagonist properties of EET analogs.
Objective: To determine the effect of this compound on vascular tone and its ability to antagonize EET-induced relaxation.
Materials:
-
Bovine hearts obtained from a local abattoir
-
Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose)
-
U-46619 (thromboxane A₂ mimetic)
-
14,15-EET and this compound
-
Organ chambers with force transducers
Procedure:
-
Isolate the left anterior descending coronary artery from the bovine heart and cut into 3-5 mm rings.
-
Suspend the arterial rings in organ chambers filled with Krebs-bicarbonate buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 90 minutes under a resting tension of 5 g.
-
Pre-constrict the arterial rings with U-46619 to 50-90% of the maximal contraction induced by 40 mM KCl.
-
For antagonist studies, pre-incubate the rings with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes).
-
Generate cumulative concentration-response curves to 14,15-EET in the presence and absence of this compound.
-
Record changes in isometric tension using force transducers.
Data Analysis:
-
Express relaxation responses as a percentage of the pre-constriction induced by U-46619.
-
Calculate ED₅₀ values from the concentration-response curves.
Caption: Experimental workflow for vascular reactivity studies.
Microsomal Metabolism Assay
This assay is used to determine the metabolic stability of EET analogs.
Objective: To assess the metabolism of this compound by soluble epoxide hydrolase (sEH).
Materials:
-
Rat renal cortical microsomes (as a source of sEH)
-
[¹⁴C]-labeled this compound
-
HEPES buffer
-
sEH inhibitor (e.g., AUDA)
-
Organic solvents for extraction
-
Reverse-phase HPLC system
Procedure:
-
Incubate rat renal cortical microsomes with [¹⁴C]-14,15-EE-5(Z)-E in HEPES buffer at 37°C.
-
In a parallel experiment, include an sEH inhibitor to confirm the role of sEH in the metabolism.
-
Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).
-
Extract the metabolites from the aqueous phase.
-
Analyze the extracted metabolites by reverse-phase HPLC, monitoring for the parent compound and its diol metabolite (14,15-DHE5ZE).
Data Analysis:
-
Quantify the conversion of this compound to 14,15-DHE5ZE over time.
Metabolism and Selectivity
This compound is a substrate for soluble epoxide hydrolase (sEH), which converts it to its corresponding diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[12][13] This metabolic conversion is significant as it alters the antagonist profile of the molecule. While this compound is a non-selective antagonist of all four EET regioisomers, 14,15-DHE5ZE is a selective antagonist of 14,15-EET.[12][13] This finding highlights the importance of considering the metabolic fate of EET analogs in interpreting experimental results.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for elucidating the physiological and pathophysiological roles of EETs. Its ability to selectively block EET-mediated signaling has provided crucial insights into the contribution of these eicosanoids to vascular tone and endothelium-dependent hyperpolarization. Future research should focus on the development of metabolically stable analogs of this compound to provide more precise pharmacological probes. Furthermore, exploring the therapeutic potential of EET antagonism in diseases characterized by excessive EET activity, such as certain cancers, warrants investigation. The continued development and characterization of EET antagonists like this compound will undoubtedly advance our understanding of eicosanoid biology and may lead to novel therapeutic strategies for a range of diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Experimental Use of 14,15-EE-5(Z)-E in Coronary Arteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also referred to as 14,15-EEZE, is a valuable pharmacological tool for investigating the role of epoxyeicosatrienoic acids (EETs) in the cardiovascular system. EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are known to function as endothelium-derived hyperpolarizing factors (EDHFs) in the coronary circulation. They play a crucial role in regulating vascular tone by causing hyperpolarization and relaxation of vascular smooth muscle cells. This compound acts as a selective antagonist of EETs, making it an essential compound for elucidating the physiological and pathophysiological significance of the EET signaling pathway in coronary arteries.[1][2]
These application notes provide detailed protocols for the experimental use of this compound in isolated coronary arteries, along with quantitative data on its effects and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on coronary artery relaxation. The data is primarily derived from studies on bovine coronary arteries.
Table 1: Antagonistic Effect of this compound on EET-Induced Relaxation in Bovine Coronary Arteries
| Agonist (EET Regioisomer) | Maximal Relaxation (Control) | This compound Concentration | Maximal Relaxation with this compound | Reference |
| 14,15-EET | ~80% | 10 µmol/L | ~21% | [3] |
| 11,12-EET | 86.20 ± 3.73% | 10 µmol/L | 59.35 ± 5.5% | [4] |
| 8,9-EET | Concentration-related | 10 µmol/L | Inhibited | [2] |
| 5,6-EET | Concentration-related | 10 µmol/L | Inhibited | [2] |
Table 2: Effect of this compound on Agonist-Induced, Endothelium-Dependent Relaxation in Bovine Coronary Arteries
| Agonist | Pre-treatment | Maximal Relaxation (Control) | This compound Concentration | Maximal Relaxation with this compound | Reference |
| Bradykinin | Indomethacin and L-nitroarginine | 95% | 10 µmol/L | 55% | [1] |
| Methacholine | Indomethacin | Concentration-related | 10 µmol/L | Significantly inhibited | [1] |
| Arachidonic Acid | Indomethacin | Concentration-related | 10 µmol/L | Significantly inhibited | [1] |
Table 3: Specificity of this compound in Bovine Coronary Arteries
| Vasodilator | Mechanism of Action | Effect of this compound (10 µmol/L) | Reference |
| Sodium Nitroprusside | NO donor | No alteration in relaxation | [1] |
| Iloprost | Prostacyclin analogue | No alteration in relaxation | [1] |
| NS1619 | BKCa channel opener | No alteration in relaxation | [1] |
| Bimakalim | K+ channel activator | No alteration in relaxation | [2] |
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Bovine Coronary Arteries
This protocol details the methodology for assessing the effect of this compound on vascular tone in isolated bovine coronary artery rings using a wire myograph system.
1. Tissue Preparation:
-
Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold Krebs-bicarbonate buffer.
-
Dissect the left anterior descending coronary artery from the heart, cleaning away any adhering fat and connective tissue.[3]
-
Cut the artery into 3-5 mm long rings, taking care to not damage the endothelium.
2. Mounting the Arterial Rings:
-
Suspend the arterial rings in an organ bath (wire myograph) containing Krebs-bicarbonate buffer. The buffer composition should be (in mmol/L): NaCl 118, NaHCO3 24, KCl 4.8, CaCl2 3.2, KH2PO4 1.2, MgSO4 1.2, glucose 11, and EDTA 0.03.[3]
-
Maintain the buffer at 37°C and continuously aerate with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[3]
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
3. Equilibration and Viability Check:
-
Gradually stretch the arterial rings to a basal tension of approximately 3.5 g.[3]
-
Allow the rings to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
To check for viability and obtain a reference contraction, repeatedly expose the rings to a high concentration of KCl (e.g., 40-60 mmol/L) until stable and reproducible contractions are achieved.[3]
4. Experimental Procedure:
-
Wash the arterial rings with fresh Krebs buffer to return to the basal tension.
-
Pre-constrict the rings with a thromboxane A2 mimetic, U46619 (typically 10-20 nmol/L), to achieve a stable contraction of 50-75% of the maximal KCl-induced contraction.[3]
-
To test the antagonist effect of this compound:
-
Once a stable pre-constriction is achieved, add cumulative concentrations of an EET regioisomer (e.g., 14,15-EET) to generate a concentration-response curve for relaxation.
-
After washing and re-equilibration, pre-incubate the arterial rings with this compound (e.g., 10 µmol/L) for a defined period (e.g., 20-30 minutes).[2]
-
Repeat the cumulative addition of the EET regioisomer in the presence of this compound to obtain a second concentration-response curve.
-
-
To test for non-specific effects:
-
In separate experiments, after pre-constriction with U46619 and pre-incubation with this compound, generate concentration-response curves for other vasodilators such as sodium nitroprusside, iloprost, or NS1619.[1]
-
5. Data Analysis:
-
Record the changes in isometric tension continuously.
-
Express the relaxation responses as a percentage of the pre-constriction induced by U46619.
-
Compare the concentration-response curves in the absence and presence of this compound to determine the antagonistic effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: EET signaling pathway leading to vasodilation and its inhibition by this compound.
Caption: Workflow for vascular reactivity experiments with this compound.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. Effects of U46619 on contractions to 5-HT, sumatriptan and methysergide in canine coronary artery and saphenous vein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-EEZE in In Vitro Vascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a valuable pharmacological tool for investigating the physiological and pathological roles of epoxyeicosatrienoic acids (EETs) in the vasculature. EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are known to be potent vasodilators and play a role in inflammation and angiogenesis. 14,15-EEZE acts as a selective antagonist of EETs, enabling researchers to probe the downstream effects of EET signaling pathways. These application notes provide detailed protocols for utilizing 14,15-EEZE in key in vitro vascular studies, including the assessment of vascular reactivity and angiogenesis.
Mechanism of Action
14,15-EEZE selectively inhibits the effects of EETs. In the vasculature, EETs primarily induce vasodilation by activating large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][2] 14,15-EEZE has been shown to antagonize these EET-induced relaxations.[3][4] It is a crucial tool for studying endothelium-derived hyperpolarizing factor (EDHF) responses, where EETs are considered key mediators.[1][3][4] Furthermore, emerging evidence indicates that EETs are involved in signaling cascades that promote angiogenesis, and 14,15-EEZE can be used to inhibit these effects.[4][5]
Data Presentation
Table 1: Effects of 14,15-EEZE on Vascular Reactivity
| Preparation | Agonist | Pre-constrictor | 14,15-EEZE Concentration (µM) | Observed Effect | Reference |
| Bovine Coronary Arteries | 14,15-EET | U46619 (20 nM) | 10 | Inhibition of 14,15-EET-induced relaxation (maximal relaxation reduced to 18%) | [3] |
| Bovine Coronary Arteries | 11,12-EET, 8,9-EET, 5,6-EET | U46619 | 10 | Inhibition of EET-induced relaxations | [3][4] |
| Bovine Coronary Arteries | Bradykinin | U46619 | 3 | Inhibition of bradykinin-induced smooth muscle hyperpolarization and relaxation | [3][4] |
| Bovine Coronary Arteries | Methacholine, Arachidonic Acid | U46619 | 10 | Inhibition of indomethacin-resistant relaxations | [3][4] |
| Canine Heart (in vivo) | 11,12-EET, 14,15-EET | Ischemia/Reperfusion | 0.128 mg/kg (intracoronary) | Abolished the cardioprotective effects of EETs | [6][7] |
Table 2: Effects of 14,15-EEZE on In Vitro Angiogenesis
| Cell Type | Assay | Pro-angiogenic Stimulus | 14,15-EEZE Concentration | Observed Effect | Reference |
| Endothelial Cells | Tube Formation | VEGF | Not specified | Inhibition of VEGF-induced tube formation | [4][5] |
| Endothelial Cells | Spheroid Sprouting | VEGF | Not specified | Reduction of VEGF-stimulated sprouting | [4][5] |
Experimental Protocols
Protocol 1: Assessment of Vascular Reactivity using Wire Myography
This protocol describes the use of 14,15-EEZE to investigate its antagonist effects on EET-induced vasodilation in isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., bovine coronary arteries)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
U46619 (thromboxane A2 mimetic)
-
14,15-EET (or other EET regioisomers)
-
14,15-EEZE
-
Dimethyl sulfoxide (DMSO)
-
Wire myograph system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Preparation of Arterial Rings:
-
Dissect and clean arteries in cold Krebs-Henseleit solution.
-
Cut the arteries into 2-3 mm rings.
-
Mount the rings in a wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (determined by a length-tension curve, typically 3-5 g for bovine coronary arteries).
-
Assess the viability of the arterial rings by challenging them with a high potassium solution (e.g., 60 mM KCl).
-
-
Pre-constriction:
-
After washing out the high potassium solution and allowing the rings to return to baseline, induce a stable submaximal contraction with U46619 (e.g., 20 nM).
-
-
Application of 14,15-EEZE:
-
Once a stable contraction is achieved, pre-incubate the arterial rings with 14,15-EEZE (e.g., 1-10 µM, dissolved in DMSO) or its vehicle (DMSO) for a specified period (e.g., 20-30 minutes).
-
-
Assessment of Vasodilation:
-
Generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET, from 1 nM to 10 µM).
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-constriction induced by U46619.
-
Compare the concentration-response curves in the presence and absence of 14,15-EEZE to determine its inhibitory effect.
-
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay
This protocol is designed to assess the effect of 14,15-EEZE on the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (EGM)
-
Basement membrane matrix (e.g., Matrigel)
-
Vascular Endothelial Growth Factor (VEGF)
-
14,15-EEZE
-
Calcein AM (for fluorescence imaging)
-
96-well culture plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix (50-100 µL per well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to the assay.
-
Harvest the cells using trypsin and resuspend them in basal medium.
-
-
Treatment and Seeding:
-
Prepare cell suspensions containing the desired treatments:
-
Vehicle control
-
VEGF (e.g., 20 ng/mL)
-
VEGF + 14,15-EEZE (at various concentrations, e.g., 1-10 µM)
-
14,15-EEZE alone
-
-
Pre-incubate the cells with the treatments for 15-30 minutes.
-
Seed the treated HUVECs onto the solidified basement membrane matrix at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
For quantitative analysis, you can stain the cells with Calcein AM and capture images using a fluorescence microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of nodes/junctions
-
Number of meshes/loops
-
-
Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for quantification.
-
Visualization of Signaling Pathways and Workflows
References
- 1. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Epoxyeicosatrienoic acids are part of the VEGF-activated signaling cascade leading to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application of 14,15-EE-5(Z)-E in U937 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-epoxyeicosa-5(Z)-enoic acid, commonly abbreviated as 14,15-EE-5(Z)-E, is a recognized antagonist of epoxyeicosatrienoic acids (EETs).[1][2][3] EETs are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases. The human monocytic leukemia cell line, U937, serves as a valuable in vitro model for studying monocyte and macrophage functions and their associated signaling pathways.[4] U937 cells express high-affinity binding sites for EETs, making them a suitable system for investigating the biological roles of these lipids and the antagonistic effects of molecules like this compound.[5] This document provides detailed application notes and protocols for the use of this compound in experiments involving the U937 cell line.
Data Presentation
Table 1: Binding Affinity of EET Ligands to U937 Cell Membranes
| Ligand | KD (nM) | Bmax (pmol/mg protein) | Reference |
| 20-125I-14,15-EE-5(Z)-E (Antagonist) | 1.11 ± 0.13 | 1.13 ± 0.04 | [1] |
| 20-125I-14,15-EE-8(Z)-E (Agonist) | 11.8 ± 1.1 | 5.8 ± 0.2 | [2] |
Table 2: Competitive Inhibition of 20-125I-14,15-EE-8(Z)-E Binding in U937 Membranes
| Competing Ligand | Ki (nM) | Reference |
| 11,12-EET | 12 | [2] |
| This compound | 37 | [2] |
| 14,15-EET | 40 | [2] |
Table 3: Regulation of 14,15-EET Binding Sites in U937 Cells
| Treatment | Effect on Bmax | Reference |
| Cholera Toxin (200 µg/ml) | 31.61% decrease | [5] |
| Dibutyryl cAMP (300 nM) | 34.8% decrease | [5] |
Signaling Pathways
EET Signaling and its Antagonism by this compound in U937 Cells
Epoxyeicosatrienoic acids, such as 14,15-EET, are known to bind to a putative G protein-coupled receptor (GPCR) on the surface of U937 cells.[2][5] This interaction initiates a signaling cascade that involves the activation of a Gs alpha subunit, leading to increased adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP).[2][5] The elevated cAMP levels then activate Protein Kinase A (PKA), which can, in turn, phosphorylate downstream targets. Interestingly, this pathway also appears to be involved in a negative feedback loop, where increased cAMP and PKA activation lead to the downregulation of the EET binding sites.[5] Furthermore, 14,15-EET has been shown to induce the phosphorylation of p38 MAP kinase in U937 cells.[1] The antagonist, this compound, acts by competitively binding to the EET receptor, thereby blocking the initiation of these downstream signaling events.[1][2]
Experimental Protocols
General Cell Culture of U937 Cells
U937 cells are typically cultured in suspension.[4]
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 105 and 2 x 106 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired density.
Experimental Workflow: Investigating the Antagonistic Effect of this compound
Protocol 1: Inhibition of p38 Phosphorylation
This protocol is designed to assess the ability of this compound to block 14,15-EET-induced phosphorylation of p38 MAP kinase.[1]
-
Cell Seeding: Seed U937 cells in a 6-well plate at a density of 1 x 106 cells/well in complete medium and allow them to acclimate.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in RPMI-1640 without FBS.
-
Pre-treatment with Antagonist: Add this compound to the desired final concentration (e.g., 1-10 µM) to the appropriate wells. For the control wells, add the same volume of vehicle (e.g., ethanol or DMSO). Incubate for 30 minutes at 37°C.
-
Stimulation with Agonist: Add 14,15-EET to a final concentration of 10-9 to 10-5 M to the designated wells.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-p38 and total p38. Visualize with an appropriate secondary antibody and chemiluminescent substrate.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is adapted from methodologies used to characterize EET binding sites on U937 cell membranes.[1][2]
-
Membrane Preparation:
-
Harvest a large quantity of U937 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 30 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate or microfuge tubes, add a constant amount of membrane protein (e.g., 20-50 µg).
-
Add increasing concentrations of the unlabeled competitor, this compound (e.g., 10-11 to 10-5 M).
-
Add a constant concentration of a radiolabeled EET agonist or antagonist (e.g., 20-125I-14,15-EE-8(Z)-E or 20-125I-14,15-EE-5(Z)-E) at a concentration close to its KD.
-
To determine non-specific binding, include tubes with a high concentration of unlabeled 14,15-EET (e.g., 10 µM).
-
Incubate at 4°C for 10-30 minutes.[2]
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) and wash several times with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the competitor and determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 3: U937 Cell Adhesion Assay
This protocol is based on the finding that 14,15-EET promotes the adhesion of U937 cells to endothelial cells.[6] this compound can be used to determine if this effect is receptor-mediated.
-
Endothelial Cell Culture: Culture a monolayer of human umbilical vein endothelial cells (HUVECs) in a 96-well plate until confluent.
-
Labeling of U937 Cells:
-
Wash U937 cells with serum-free medium.
-
Resuspend the cells at 1 x 106 cells/mL in serum-free medium containing a fluorescent dye (e.g., Calcein-AM) and incubate for 30 minutes at 37°C.
-
Wash the labeled U937 cells three times with serum-free medium to remove excess dye.
-
-
Adhesion Experiment:
-
To the confluent HUVEC monolayer, add fresh medium containing this compound or vehicle and pre-incubate for 30 minutes.
-
Add 14,15-EET to the desired final concentration (e.g., 2.5 to 5 x 10-7 M).
-
Add the fluorescently labeled U937 cells to each well (e.g., 1 x 105 cells/well) and incubate for 30-60 minutes at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent U937 cells.
-
Measure the fluorescence in each well using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the number of adherent U937 cells.
-
Conclusion
This compound is an essential pharmacological tool for elucidating the role of the EET signaling pathway in U937 cells. Its application allows for the specific inhibition of EET-mediated effects, including G protein-coupled receptor activation, second messenger production, protein phosphorylation, and cellular adhesion. The protocols provided herein offer a framework for researchers to investigate the intricate mechanisms of EET signaling and its antagonism in a monocytic cell model.
References
- 1. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14, 15-Epoxyeicosatrienoic acid promotes endothelial cell dependent adhesion of human monocytic tumor U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-Epoxyeicosa-5(Z)-enoic Acid in Vasodilation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a structural analog of the epoxyeicosatrienoic acid (EET) 14,15-EET, serves as a critical tool in the investigation of vascular tone regulation.[1][2] Unlike its parent compound which is a potent vasodilator, this compound functions as a selective antagonist of EET-mediated effects, particularly vasodilation.[1][2][3][4] This makes it an invaluable pharmacological probe for elucidating the physiological and pathophysiological roles of EETs as endothelium-derived hyperpolarizing factors (EDHFs).[1][3][4][5] These application notes provide a comprehensive overview of the utility of this compound in vasodilation research, including its mechanism of action, key experimental data, and detailed protocols for its use.
EETs, synthesized from arachidonic acid by cytochrome P450 epoxygenases, are crucial mediators of vascular relaxation.[6][7][8] They primarily act on vascular smooth muscle cells to cause hyperpolarization and subsequent vasodilation, a key component of blood flow regulation.[8][9][10] The vasodilatory action of EETs is largely attributed to the activation of large-conductance Ca2+-activated potassium (BKCa) channels.[10][11][12] this compound allows researchers to specifically block this pathway, thereby isolating and studying the contribution of EETs to vascular tone in various physiological and disease models.
Mechanism of Action
This compound selectively inhibits the vasodilatory response induced by EETs.[1][12] The primary mechanism involves the blockade of EET-induced activation of BKCa channels in vascular smooth muscle cells. This inhibition prevents the potassium efflux that leads to membrane hyperpolarization and relaxation of the blood vessel.[10][12] It is important to note that this compound does not affect vasodilation mediated by other pathways, such as those involving nitric oxide (NO) or prostacyclin.[1][2][12] This selectivity makes it a precise tool for studying the EET signaling cascade.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on vascular relaxation.
Table 1: Inhibition of EET-Induced Relaxation by this compound in Bovine Coronary Arteries
| Agonist | Concentration of this compound (μM) | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With this compound | Percent Inhibition | Reference |
| 14,15-EET | 10 | 80 | ~16 | ~80 | [1][2] |
| 11,12-EET | 10 | Not specified | Inhibited | Not specified | [1] |
| 8,9-EET | 10 | Not specified | Inhibited | Not specified | [1] |
| 5,6-EET | 10 | Not specified | Inhibited | Not specified | [1] |
Vessels were pre-constricted with U46619.
Table 2: Effect of this compound on Bradykinin-Induced Hyperpolarization and Relaxation in Small Bovine Coronary Arteries
| Treatment | Change in Membrane Potential (mV) | Change in Internal Diameter (μm) | Reference |
| Bradykinin (10 nmol/L) | -8 (Hyperpolarization) | +43 (Relaxation) | [1] |
| Bradykinin (10 nmol/L) + this compound (3 μmol/L) | Inhibited | Inhibited | [1] |
Vessels were pre-treated with indomethacin and L-nitroarginine and pre-constricted with U46619.
Table 3: Specificity of this compound Action
| Vasodilator | Concentration of this compound (μM) | Effect on Vasodilation | Reference |
| Sodium Nitroprusside (NO donor) | 10 | No alteration | [1][12] |
| Iloprost (Prostacyclin analog) | 10 | No alteration | [1][12] |
| NS1619 (BKCa channel opener) | 10 | No alteration | [1][12] |
| Bimakalim (ATP-sensitive K+ channel opener) | 10 | No alteration | [1][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Vascular Reactivity Studies in Isolated Arterial Rings
This protocol details the methodology for assessing the effect of this compound on agonist-induced vasodilation in isolated arterial rings.
Materials:
-
Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)
-
U46619 (thromboxane A2 mimetic)
-
14,15-EET and other EET regioisomers
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Isolate bovine coronary arteries and cut them into rings (3-5 mm in length).
-
Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibrate the rings for 90 minutes under a resting tension of 3.5 g.
-
Induce a reference contraction with 40 mM KCl. After washout, allow the rings to return to baseline.
-
Pre-constrict the arterial rings with U46619 (10-20 nM) to achieve a stable contraction of 50-75% of the maximal KCl-induced contraction.
-
Once a stable plateau is reached, add cumulative concentrations of 14,15-EET to elicit a concentration-response curve for relaxation.
-
After a washout period and re-equilibration, pre-incubate the rings with this compound (e.g., 10 μM) for 20-30 minutes.
-
Repeat the pre-constriction with U46619.
-
Generate a second concentration-response curve to 14,15-EET in the presence of this compound.
-
Record changes in isometric tension and express relaxation as a percentage of the pre-constriction induced by U46619.
Protocol 2: Measurement of Vascular Smooth Muscle Membrane Potential
This protocol describes the methodology for measuring changes in membrane potential in response to vasoactive agents using intracellular microelectrodes.
Materials:
-
Isolated small coronary arteries (internal diameter ~150 μm)
-
Pressure myograph system
-
Glass microelectrodes (filled with 3 M KCl)
-
High-impedance amplifier
-
Data acquisition system
-
Bradykinin
-
This compound
-
Indomethacin and L-nitroarginine
-
U46619
Procedure:
-
Cannulate small bovine coronary arteries on glass micropipettes in a pressure myograph chamber superfused with Krebs buffer at 37°C.
-
Pressurize the arteries to a physiological level (e.g., 60 mmHg) and allow them to equilibrate.
-
Pre-treat the vessels with indomethacin (10 μM) and L-nitroarginine (30 μM) to inhibit the production of prostaglandins and nitric oxide, respectively.
-
Impale vascular smooth muscle cells with glass microelectrodes to record the membrane potential.
-
Add U46619 (20 nM) to the superfusate to induce depolarization and constriction.
-
Once a stable depolarized membrane potential is achieved, add bradykinin (10 nM) to the superfusate and record the subsequent hyperpolarization and vasodilation.
-
After a washout period and return to the U46619-induced depolarized state, pre-incubate the vessel with this compound (3 μM).
-
Re-administer bradykinin (10 nM) in the presence of this compound and record the changes in membrane potential and vessel diameter.
-
Compare the bradykinin-induced responses in the absence and presence of the antagonist.
Conclusion
14,15-Epoxyeicosa-5(Z)-enoic acid is an indispensable pharmacological tool for dissecting the role of EETs in the regulation of vascular tone. Its selectivity as an EET antagonist allows for the specific investigation of the EDHF pathway mediated by these eicosanoids. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their studies of cardiovascular physiology and pharmacology, ultimately contributing to a better understanding of vascular health and disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of a 14,15-EET Analog in Hypertensive Animal Models
A Clarification on 14,15-EE-5(Z)-E: It is critical to note that 14,15-epoxyeicosa-5(Z)-enoic acid (this compound), also known as 14,15-EEZE, functions as an antagonist of epoxyeicosatrienoic acids (EETs).[1][2][3] It is utilized in research to block the effects of EETs, thereby inhibiting vasodilation.[2] For therapeutic applications in hypertension, stable analogs of 14,15-EET that act as agonists are employed. A prominent example from the scientific literature is a compound referred to as EET-A, with the chemical name disodium (S)-2-(13-(3-pentyl)ureido)-tridec-8(Z)-enamido) succinate. These notes and protocols will, therefore, focus on the administration of such therapeutic 14,15-EET analogs.
I. Introduction
Epoxyeicosatrienoic acids (EETs) are metabolites of arachidonic acid that possess potent vasodilatory and anti-inflammatory properties, making them a subject of interest in cardiovascular research. However, their in vivo instability limits their therapeutic potential. Consequently, stable synthetic analogs of EETs have been developed to overcome this limitation and are being investigated for the treatment of hypertension. These analogs mimic the beneficial effects of endogenous EETs, offering a promising therapeutic strategy for managing high blood pressure.
This document provides detailed application notes and protocols for the administration of a therapeutic 14,15-EET analog, hereafter referred to as "14,15-EET Analog," in animal models of hypertension. The protocols are designed for researchers, scientists, and drug development professionals.
II. Data Presentation: Effects of 14,15-EET Analog Administration
The following tables summarize the quantitative data on the effects of 14,15-EET analog administration in hypertensive animal models, primarily focusing on the Spontaneously Hypertensive Rat (SHR) model.
Table 1: Effect of Oral Administration of 14,15-EET Analog on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Animal Model | Age | Treatment Group | Dose (mg/kg/day) | Duration | Route of Administration | Change in SBP (mmHg) | Reference |
| SHR | 16 weeks | 14,15-EET Analog | 10 | 4 weeks | Drinking Water | No significant change | [3] |
| SHR | 16 weeks | 14,15-EET Analog | 40 | Not specified | Drinking Water | Data not provided | [4] |
| Young SHR | 6 weeks | 14,15-EET Analog + AAA* | 10 (each) | 4 weeks | Drinking Water | SBP: 134 ± 2 (vs. 156 ± 5 in control) | [4] |
| SHR | Adult | Atrasentan + 14,15-EET Analog | 5 (Atrasentan), 10 (14,15-EET Analog) | 2 weeks | Drinking Water | Additional -13 ± 2 decrease with combination | [2] |
*AAA: a novel receptor antagonist of 20-HETE
Table 2: Effect of Intravenous Administration of 14,15-EET Analog on Mean Arterial Pressure (MAP) in Anesthetized Spontaneously Hypertensive Rats (SHR)
| Animal Model | Treatment Group | Dose (mg/kg) | Duration of Infusion | Route of Administration | Change in MAP (mmHg) | Reference |
| Anesthetized SHR | 14,15-EET Analog | 5 | 1 hour | Intravenous | Significant decrease | [5] |
III. Experimental Protocols
Protocol 1: Oral Administration of 14,15-EET Analog in Drinking Water
This protocol is suitable for chronic studies assessing the long-term effects of the 14,15-EET analog on blood pressure and end-organ damage.
Materials:
-
14,15-EET Analog
-
Drinking water
-
Animal cages with water bottles
-
Graduated cylinders
-
Balance
Procedure:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Housing: House rats individually in standard cages to accurately measure water consumption per animal.
-
Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Determination of Water Intake:
-
For 3-5 consecutive days prior to treatment, measure the 24-hour water intake for each rat by recording the volume of water remaining in the graduated drinking bottles.
-
Calculate the average daily water intake for each rat.
-
-
Preparation of 14,15-EET Analog Solution:
-
Based on the average daily water intake and the body weight of the rat, calculate the amount of 14,15-EET analog needed to achieve the desired dose (e.g., 10 mg/kg/day).
-
Calculation Example:
-
Rat weight: 300 g (0.3 kg)
-
Desired dose: 10 mg/kg/day
-
Total daily dose: 10 mg/kg * 0.3 kg = 3 mg
-
Average daily water intake: 30 ml
-
Concentration of 14,15-EET Analog in drinking water: 3 mg / 30 ml = 0.1 mg/ml
-
-
Dissolve the calculated amount of the 14,15-EET analog in the corresponding volume of drinking water. Some compounds may require a vehicle like a small amount of ethanol or DMSO for initial dissolution before being added to the water. Ensure the final concentration of the vehicle is minimal and non-toxic. If the compound is bitter, adding sucrose (e.g., 2.5-5.0 g/L) can improve palatability.[6]
-
-
Administration:
-
Provide the freshly prepared 14,15-EET analog solution as the sole source of drinking water.
-
Replace the solution daily to ensure stability and accurate dosing.
-
-
Monitoring:
-
Measure and record the volume of the medicated water consumed daily to monitor the actual dose received by each animal.
-
Monitor the body weight of the animals regularly (e.g., weekly).
-
Measure blood pressure at predetermined intervals using either telemetry or tail-cuff plethysmography (see Protocols 3 and 4).
-
Protocol 2: Intravenous Infusion of 14,15-EET Analog
This protocol is suitable for acute studies to determine the immediate effects of the 14,15-EET analog on blood pressure and renal hemodynamics.
Materials:
-
14,15-EET Analog
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Infusion pump
-
Catheters (e.g., for femoral vein or jugular vein)
-
Surgical instruments
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Maintain the animal's body temperature using a warming pad.
-
-
Catheterization:
-
Surgically expose the femoral or jugular vein.
-
Insert a catheter into the vein for intravenous infusion.
-
If direct blood pressure measurement is required, cannulate the carotid or femoral artery.
-
-
Preparation of Infusion Solution:
-
Dissolve the 14,15-EET analog in sterile saline to the desired concentration.
-
-
Infusion:
-
Connect the venous catheter to an infusion pump.
-
Infuse the 14,15-EET analog solution at a constant rate for the specified duration (e.g., 1 hour).[5] The vehicle (saline) should be infused in the control group.
-
-
Blood Pressure Measurement:
-
Continuously monitor blood pressure via the arterial catheter throughout the infusion period.
-
-
Post-Procedure:
-
At the end of the experiment, euthanize the animal under deep anesthesia.
-
Protocol 3: Blood Pressure Measurement by Radiotelemetry
This is considered the gold standard for chronic blood pressure measurement in conscious, freely moving animals.
Materials:
-
Telemetry transmitter (e.g., Data Sciences International - DSI)
-
Receiver and data acquisition system
-
Surgical instruments
-
Anesthetic
Procedure:
-
Transmitter Implantation:
-
Under sterile surgical conditions, implant the telemetry transmitter into the peritoneal cavity of the rat.
-
Insert the pressure-sensing catheter into the abdominal aorta.
-
Suture the incision and allow the animal to recover for at least one week before starting measurements.
-
-
Data Acquisition:
-
House the rat in a cage placed on a receiver.
-
The transmitter will continuously record blood pressure and transmit the data to the receiver.
-
Data can be collected continuously or at specified intervals.
-
Protocol 4: Blood Pressure Measurement by Tail-Cuff Plethysmography
A non-invasive method for measuring systolic blood pressure.
Materials:
-
Tail-cuff plethysmography system (including a restrainer, an occlusion cuff, and a sensor)
-
Warming chamber or pad
Procedure:
-
Acclimatization:
-
Train the rats to the procedure for several days before the actual measurements to minimize stress-induced blood pressure elevation. This involves placing them in the restrainer for short periods.
-
-
Measurement:
-
Warm the rat's tail using a warming chamber or pad to increase blood flow.
-
Place the rat in the restrainer.
-
Position the occlusion cuff and sensor on the tail.
-
The system will automatically inflate and deflate the cuff while recording the pressure.
-
Take multiple readings and calculate the average to ensure accuracy.
-
Protocol 5: 24-Hour Urine Collection in Metabolic Cages
This protocol is used to assess renal function and electrolyte excretion.
Materials:
-
Metabolic cages
-
Collection tubes
-
Balance
Procedure:
-
Acclimatization:
-
Acclimate the rats to the metabolic cages for a day before the 24-hour collection period.
-
-
Collection:
-
Place the rat in the metabolic cage with free access to food and water (or the medicated water).
-
The cage is designed to separate urine and feces into different collection tubes.
-
Collect urine over a 24-hour period.
-
-
Sample Processing:
-
Measure the total volume of urine collected.
-
Centrifuge the urine samples to remove any contaminants.
-
Store the supernatant at -80°C for later analysis of electrolytes, creatinine, and protein.
-
IV. Signaling Pathways and Visualizations
The vasodilatory effect of 14,15-EET and its analogs is primarily mediated through the activation of specific signaling pathways in vascular smooth muscle cells.
Signaling Pathway Description:
-
Receptor Binding: The 14,15-EET analog binds to and activates the prostaglandin EP2 receptor, a G-protein coupled receptor, on the surface of vascular smooth muscle cells.[7]
-
G-Protein Activation: This binding activates the stimulatory G-protein (Gs).
-
Adenylyl Cyclase and cAMP Production: The activated Gs-alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
BKCa Channel Opening: PKA then phosphorylates and activates the large-conductance calcium-activated potassium channels (BKCa) on the smooth muscle cell membrane.[8][9]
-
Hyperpolarization and Vasodilation: The opening of BKCa channels allows for the efflux of potassium ions (K+), leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing smooth muscle relaxation, which results in vasodilation and a decrease in blood pressure.
Diagram of the Signaling Pathway:
Caption: Signaling cascade of 14,15-EET analog-induced vasodilation.
Diagram of Experimental Workflow for Chronic Oral Administration Study:
Caption: Workflow for chronic oral administration of 14,15-EET analog.
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EET homologs potently dilate coronary microvessels and activate BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium-activated potassium channels and endothelial dysfunction: therapeutic options? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 14,15-EEZE
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a valuable chemical tool for investigating the physiological and pathological roles of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] They are involved in a variety of cellular processes, including the regulation of vascular tone, inflammation, cell proliferation, and migration.[1][2][3] 14,15-EEZE acts as a selective antagonist of the biological actions of EETs, making it an essential compound for elucidating EET-mediated signaling pathways and for identifying potential therapeutic targets.[4] While a specific receptor for EETs has not been definitively identified, the actions of antagonists like 14,15-EEZE strongly suggest the involvement of a receptor-mediated mechanism.[5]
These application notes provide detailed protocols for key cell-based assays utilizing 14,15-EEZE to probe EET signaling. The included methodologies cover the assessment of cell viability and proliferation, cell migration and invasion, and the analysis of intracellular signaling pathways.
Mechanism of Action of 14,15-EEZE
14,15-EEZE is a structural analog of 14,15-EET. It competitively inhibits the effects of various EET regioisomers, with the highest potency against 14,15-EET.[4] The antagonistic activity of 14,15-EEZE is demonstrated by its ability to block EET-induced physiological responses such as vasodilation and to inhibit cellular processes like proliferation and migration that are promoted by EETs.[6][7] It is important to note that 14,15-EEZE does not inhibit the synthesis of EETs but rather blocks their action at a putative receptor site.[4]
Data Presentation: Quantitative Effects of 14,15-EEZE
The following tables summarize the quantitative effects of 14,15-EEZE in various cell-based assays as reported in the literature. These values can serve as a reference for designing experiments and interpreting results.
Table 1: Inhibition of Cell Migration and Invasion by 14,15-EEZE
| Cell Line | Assay Type | Agonist | 14,15-EEZE Concentration | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | Migration Assay | 11,12-EET | Not specified | Blocked 11,12-EET-induced migration | [6] |
| PC-3 (Prostate Cancer) | Invasion Assay | 11,12-EET | Not specified | Diminished tonic and 11,12-EET-induced invasion | [6] |
| MCF-7 (Breast Cancer) | Adhesion Assay | 14,15-EET (100 nM) | 200 nM | Inhibited 14,15-EET-induced cell adhesion | [8] |
| MDA-MB-231 (Breast Cancer) | Adhesion Assay | 14,15-EET (100 nM) | 200 nM | Inhibited 14,15-EET-induced cell adhesion | [8] |
| MCF-7 (Breast Cancer) | Invasion Assay | 14,15-EET (100 nM) | 200 nM | Inhibited 14,15-EET-induced cell invasion | [8] |
| MDA-MB-231 (Breast Cancer) | Invasion Assay | 14,15-EET (100 nM) | 200 nM | Inhibited 14,15-EET-induced cell invasion | [8] |
Table 2: Effect of 14,15-EEZE on Protein Phosphorylation
| Cell Line | Protein | Agonist | 14,15-EEZE Concentration | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | EGFR | 11,12-EET | Not specified | Decreased p-EGFR and blocked 11,12-EET-induced activation | [6] |
| PC-3 (Prostate Cancer) | Akt (Ser473) | 11,12-EET | Not specified | Inhibited 11,12-EET-induced phosphorylation | [7] |
Experimental Protocols
Herein are detailed protocols for commonly performed cell-based assays to investigate the effects of 14,15-EEZE.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
14,15-EEZE (and agonist, e.g., 14,15-EET, if applicable)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of 14,15-EEZE and any agonist in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include appropriate vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to study directional cell migration in vitro.
Materials:
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
Complete culture medium
-
Serum-free culture medium
-
14,15-EEZE (and agonist, if applicable)
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Once confluent, gently create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove any detached cells.
-
Replace the medium with fresh serum-free medium containing the desired concentrations of 14,15-EEZE and/or agonist. Include a vehicle control.
-
Capture images of the scratch at time 0 using a microscope. Mark the location of the image for future reference.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the wound.
-
The rate of cell migration can be quantified by measuring the area of the wound at each time point using image analysis software (e.g., ImageJ).
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
Cells of interest
-
Boyden chambers (transwell inserts with a porous membrane, typically 8 µm pores)
-
24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
14,15-EEZE (and agonist, if applicable)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Coat the upper surface of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Boyden chamber in serum-free medium containing the desired concentrations of 14,15-EEZE and/or agonist.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate for 12-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain them with Crystal Violet.
-
Count the number of stained, invaded cells in several random fields under a microscope.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins in a signaling pathway.
Materials:
-
Cells of interest
-
6-well plates
-
14,15-EEZE (and agonist, e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest, e.g., EGFR, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal phosphorylation.
-
Pre-treat the cells with desired concentrations of 14,15-EEZE for a specified time.
-
Stimulate the cells with an agonist (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce protein phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein and a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EET Signaling Pathway and Point of Inhibition by 14,15-EEZE.
Experimental Workflow Diagram: Cell Migration (Wound Healing) Assay
Caption: Workflow for a Wound Healing Cell Migration Assay.
Logical Relationship Diagram: 14,15-EEZE in Cellular Function Analysis
References
- 1. clyte.tech [clyte.tech]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
14,15-EEZE: A Pharmacological Tool for Interrogating the EDHF Pathway
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelium-derived hyperpolarizing factor (EDHF) plays a crucial role in regulating vascular tone, particularly in smaller resistance arteries. Among the candidates for EDHF, epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases, are of significant interest. 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a synthetic analog of 14,15-EET that acts as a selective antagonist of EETs. This makes 14,15-EEZE an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the EDHF pathway mediated by EETs.[1][2]
Mechanism of Action
14,15-EEZE functions as a competitive antagonist at the putative EET receptor site.[3][4] It inhibits the vascular actions of EETs, including the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[1][5][6] This channel activation leads to hyperpolarization and subsequent vasodilation. By blocking this action, 14,15-EEZE effectively attenuates or abolishes EET-mediated and EDHF-dependent vasorelaxation.[1][2]
Selectivity
14,15-EEZE demonstrates selectivity for the EET pathway. Studies have shown that it does not significantly affect vasodilation induced by other pathways, such as those mediated by nitric oxide (NO) donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or direct K+ channel openers (e.g., NS1619 and bimakalim).[1][2] Furthermore, it does not inhibit the synthesis of EETs or 20-hydroxyeicosatetraenoic acid (20-HETE), another arachidonic acid metabolite with vascular effects.[1][2] While it antagonizes all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET), it is most effective against 14,15-EET.[1][2] It's important to note that in some vascular beds, 14,15-EEZE may exhibit partial agonist properties.[7]
Applications
-
Investigating the role of EETs in EDHF-mediated responses: 14,15-EEZE can be used to determine the contribution of EETs to the vasodilator effects of various physiological and pharmacological stimuli, such as acetylcholine, bradykinin, and shear stress.[1][2][5]
-
Studying cardiovascular pathophysiology: The tool can be employed to explore the involvement of the EET-EDHF pathway in conditions like hypertension, ischemia-reperfusion injury, and atherosclerosis.[3][4][8][9]
-
Drug discovery and development: 14,15-EEZE serves as a reference compound in the development of novel agonists or antagonists targeting the EET pathway for therapeutic purposes.
Quantitative Data Summary
The following tables summarize the quantitative effects of 14,15-EEZE on vascular responses from published studies.
Table 1: Inhibition of EET-Induced Relaxation by 14,15-EEZE in Bovine Coronary Arteries
| EET Regioisomer | Agonist Concentration | 14,15-EEZE Concentration | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With 14,15-EEZE |
| 14,15-EET | 10 µmol/L | 10 µmol/L | 80-90 | 18 |
| 11,12-EET | 10 µmol/L | 10 µmol/L | 80-90 | Inhibited |
| 8,9-EET | 10 µmol/L | 10 µmol/L | 80-90 | Inhibited |
| 5,6-EET | 10 µmol/L | 10 µmol/L | 80-90 | Inhibited |
Data extracted from Circulation Research, 2002.[1]
Table 2: Effect of 14,15-EEZE on Agonist-Induced, EDHF-Mediated Relaxation in Bovine Coronary Arteries
| Agonist | Agonist Concentration | 14,15-EEZE Concentration | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With 14,15-EEZE |
| Methacholine (Indomethacin-resistant) | Not specified | 10 µmol/L | 70 | Nearly eliminated |
| Arachidonic Acid (Indomethacin-resistant) | Not specified | 10 µmol/L | 90 | Nearly eliminated |
| Bradykinin (Indo/L-NNA-resistant) | Not specified | 10 µmol/L | 95 | 55 |
Data extracted from Circulation Research, 2002.[1]
Table 3: Effect of 14,15-EEZE on Bradykinin-Induced Hyperpolarization and Dilation in Small Bovine Coronary Arteries
| Parameter | Bradykinin (10 nmol/L) | Bradykinin (10 nmol/L) + 14,15-EEZE (3 µmol/L) |
| Hyperpolarization (mV) | 8 | Inhibited |
| Dilation (µm) | 43 | Inhibited |
Data extracted from Circulation Research, 2002.[1]
Experimental Protocols
Protocol 1: In Vitro Assessment of 14,15-EEZE on Vasorelaxation in Isolated Arterial Rings
This protocol is adapted from studies on bovine coronary arteries.[1]
1. Tissue Preparation: a. Obtain fresh bovine hearts and dissect the coronary arteries. b. Cut the arteries into 3-5 mm rings. c. For some experiments, mechanically remove the endothelium by gently rubbing the intimal surface. Successful removal should be confirmed by the absence of relaxation to an endothelium-dependent vasodilator (e.g., bradykinin).
2. Organ Bath Setup: a. Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. b. Attach the rings to isometric force transducers to record changes in tension. c. Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.
3. Experimental Procedure: a. Pre-constrict the arterial rings with a thromboxane A2 mimetic, U46619 (e.g., 20 nmol/L), to achieve a stable contraction. b. To investigate the EDHF component, pre-treat the tissues with a cyclooxygenase inhibitor (e.g., indomethacin, 10 µmol/L) and a nitric oxide synthase inhibitor (e.g., L-nitroarginine, 30 µmol/L). c. For antagonist effect on EETs: i. Generate a cumulative concentration-response curve for an EET regioisomer (e.g., 14,15-EET, 10⁻⁹ to 10⁻⁵ M). ii. Wash the tissues and allow them to return to baseline. iii. Incubate the rings with 14,15-EEZE (e.g., 1 or 10 µmol/L) for 20-30 minutes. iv. Repeat the cumulative concentration-response curve for the EET in the presence of 14,15-EEZE. d. For antagonist effect on EDHF-mediated relaxation: i. Generate a concentration-response curve for an endothelium-dependent vasodilator (e.g., bradykinin, methacholine). ii. Wash the tissues and incubate with 14,15-EEZE (e.g., 10 µmol/L) for 20-30 minutes. iii. Repeat the concentration-response curve for the vasodilator.
4. Data Analysis: a. Express the relaxation responses as a percentage of the pre-contraction induced by U46619. b. Compare the concentration-response curves in the presence and absence of 14,15-EEZE using appropriate statistical tests (e.g., two-way ANOVA).
Protocol 2: Measurement of Vascular Smooth Muscle Membrane Potential
This protocol is based on studies in small cannulated bovine coronary arteries.[1]
1. Artery Preparation and Cannulation: a. Dissect small coronary arteries (internal diameter ~150-250 µm). b. Cannulate both ends of the artery segment onto glass micropipettes in a perfusion chamber. c. Superfuse the artery with physiological salt solution at 37°C. d. Pressurize the artery to a physiological pressure (e.g., 60 mmHg).
2. Membrane Potential Recording: a. Impale the vascular smooth muscle cells from the adventitial side with glass microelectrodes filled with 3 mol/L KCl. b. Record the membrane potential using a high-impedance amplifier.
3. Experimental Procedure: a. Pre-constrict the artery with U46619 (e.g., 20 nmol/L) to induce depolarization and vasoconstriction. b. Pre-treat with indomethacin (10 µmol/L) and L-nitroarginine (30 µmol/L). c. Record the baseline membrane potential. d. Add an EDHF-releasing agonist (e.g., bradykinin, 10 nmol/L) to the superfusate and record the change in membrane potential (hyperpolarization). e. Wash the preparation. f. Incubate the artery with 14,15-EEZE (e.g., 3 µmol/L) for 20-30 minutes. g. Repeat the application of the agonist in the presence of 14,15-EEZE and record the membrane potential.
4. Data Analysis: a. Measure the peak hyperpolarization in response to the agonist in the presence and absence of 14,15-EEZE. b. Use appropriate statistical analysis (e.g., t-test) to compare the responses.
Visualizations
Caption: EDHF signaling pathway and the inhibitory action of 14,15-EEZE.
Caption: Experimental workflow for testing 14,15-EEZE's effect on vasorelaxation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Not so EEZE: the 'EDHF' antagonist 14, 15 epoxyeicosa-5(Z)-enoic acid has vasodilator properties in mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
14,15-EE-5(Z)-E solubility in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of 14,15-EE-5(Z)-E in experimental buffers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway diagrams to facilitate successful experimentation.
Solubility Data
The solubility of this compound and its parent compound, (±)14(15)-EET, varies across different solvents. The following tables summarize the available quantitative solubility data for easy comparison.
Table 1: Solubility of this compound
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| Ethanol | 50 mg/mL |
| Phosphate-Buffered Saline (PBS) (pH 7.2) | 0.5 mg/mL[1] |
Table 2: Solubility of (±)14(15)-EET
| Solvent | Concentration |
| Dimethylformamide (DMF) | 50 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL[2] |
| Ethanol | 50 mg/mL[2] |
| Phosphate-Buffered Saline (PBS) (pH 7.2) | 1 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous buffers for experiments.
-
Solvent Selection: Choose an appropriate organic solvent based on the required concentration and compatibility with your experimental system. Ethanol is a common choice.
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the selected organic solvent to the tube to achieve the target concentration. For example, to prepare a 10 mg/mL stock solution in ethanol, add 100 µL of ethanol to 1 mg of the compound.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but be cautious of potential degradation.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial to prevent solvent evaporation and degradation.
Protocol 2: Preparation of Working Solutions in Aqueous Buffers
This protocol describes how to dilute the organic stock solution into an aqueous experimental buffer. It is crucial to avoid precipitation of the lipid-soluble compound.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Krebs buffer, PBS) and ensure it is at the correct pH and temperature for your experiment.
-
Serial Dilution: It is recommended to perform serial dilutions of the organic stock solution into the aqueous buffer. This gradual decrease in solvent concentration helps to maintain solubility.
-
Dilution Method: To minimize precipitation, add the organic stock solution to the aqueous buffer while vortexing or stirring the buffer. Avoid adding the aqueous buffer directly to the concentrated organic stock.
-
Final Concentration: Ensure the final concentration of the organic solvent in the working solution is low enough to not affect the experimental system (typically <0.1%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider using a carrier protein like bovine serum albumin (BSA) or a different dilution strategy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
-
Initial Dissolution in Organic Solvent: Ensure that you first dissolve the this compound in an organic solvent like ethanol or DMSO to create a concentrated stock solution before diluting it into your aqueous buffer. Direct dissolution in aqueous media is often poor.
-
Check Solvent Concentration: The final concentration of the organic solvent in your aqueous working solution should be kept to a minimum (ideally below 0.1%) to prevent solvent effects on your experiment and to avoid precipitation.
-
Dilution Technique: When preparing your working solution, always add the organic stock solution to the aqueous buffer while vortexing, not the other way around. This helps to disperse the compound quickly and reduce the likelihood of precipitation.
-
Use of a Carrier: Consider adding a carrier protein, such as fatty acid-free BSA, to your aqueous buffer to improve the solubility of the lipid.
-
Sonication: Gentle sonication of the final aqueous solution may help to dissolve small precipitates, but use with caution to avoid degradation of the compound.
Question: I see a film or precipitate in my stock solution after storage. Is it still usable?
Answer: This may indicate precipitation due to storage at low temperatures or solvent evaporation. Before use, bring the stock solution to room temperature and vortex thoroughly to redissolve the compound. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To prevent this, ensure your storage vials are tightly sealed.
Question: What is the stability of this compound in solution?
Answer: Like many lipid molecules, this compound is susceptible to oxidation and degradation. It is recommended to prepare fresh working solutions daily from a frozen stock. Stock solutions in anhydrous organic solvents are generally stable for at least a year when stored properly at -20°C or -80°C and protected from light.
Signaling Pathways and Experimental Workflow
Signaling Pathway of EETs and Antagonism by this compound
Epoxyeicosatrienoic acids (EETs) are metabolites of arachidonic acid that act as signaling molecules in various physiological processes, including vasodilation.[1][3] They are considered to be endothelium-derived hyperpolarizing factors (EDHFs).[1] this compound is a structural analog of 14,15-EET that acts as an antagonist, inhibiting EET-induced relaxation of vascular smooth muscle.[1] The proposed mechanism involves the binding of EETs to a putative receptor, which can be blocked by this compound.[4] Downstream signaling may involve the activation of transient receptor potential (TRP) channels, such as TRPV4.
Caption: Proposed signaling pathway of 14,15-EET and its antagonism by this compound.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a typical workflow for the preparation of this compound solutions for in vitro experiments.
Caption: A standard workflow for the preparation of this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of 14,15-EEZE
Welcome to the technical support center for 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing 14,15-EEZE effectively by providing troubleshooting guidance and answers to frequently asked questions regarding its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 14,15-EEZE?
14,15-EEZE is primarily known as a selective antagonist of epoxyeicosatrienoic acids (EETs).[1][2][3] It competitively inhibits the biological activities of EETs, with a particular potency against 14,15-EET. Its main on-target effects include the inhibition of EET-induced vasodilation and anti-inflammatory responses.
Q2: I am observing effects in my experiment that are inconsistent with EET antagonism. What could be the cause?
While 14,15-EEZE is considered selective, there are a few factors that could contribute to unexpected results:
-
Metabolism to a more selective compound: In tissues containing soluble epoxide hydrolase (sEH), 14,15-EEZE can be metabolized to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[4] This metabolite has been shown to be a more selective antagonist for 14,15-EET compared to the parent compound, which has broader antagonist activity against other EET regioisomers (e.g., 11,12-EET).[4] This difference in selectivity could lead to varied effects depending on the specific EETs present in your experimental system.
-
Low-affinity for prostaglandin receptors: A screening study of 105 G protein-coupled receptors (GPCRs) revealed that 14,15-EET, and to some extent 14,15-EEZE, can interact with several prostaglandin receptors at micromolar concentrations, including PTGER2, PTGER4, PTGFR, PTGDR, and PTGER3-IV.[5] If your experimental system has high expression levels of these receptors, you might observe off-target effects.
-
Intrinsic activity: In some experimental setups, such as in mesenteric artery, 14,15-EEZE has been reported to have some intrinsic vasodilator activity.[1]
Q3: Has 14,15-EEZE been screened against a broad panel of kinases or receptors?
Based on publicly available literature, a comprehensive, broad-panel off-target screening for 14,15-EEZE against a wide range of kinases and receptors has not been reported. The primary focus of characterization has been on its selectivity against other eicosanoid pathways and specific potassium channels.
Q4: Does 14,15-EEZE interact with potassium channels?
Studies have shown that 14,15-EEZE does not affect the activity of several types of potassium channels, including:
-
ATP-sensitive potassium (KATP) channels (unaffected by bimakalim).[1][3][6]
-
Large-conductance Ca2+-activated potassium (BKCa) channels (unaffected by NS1619).[1][3][6]
-
It also does not block the cardioprotective effects of the mitochondrial ATP-sensitive potassium (mitoKATP) channel opener diazoxide, further supporting its selectivity away from this channel.[1][7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variable antagonist potency across different tissues or cell lines. | Differential expression of soluble epoxide hydrolase (sEH) leading to varying concentrations of the more selective metabolite, 14,15-DHE5ZE.[4] | 1. Measure sEH expression and activity in your experimental systems. 2. Consider co-treatment with an sEH inhibitor to maintain 14,15-EEZE in its parent form if broader EET antagonism is desired. 3. If high selectivity for 14,15-EET is required, consider using 14,15-DHE5ZE directly. |
| Unexpected smooth muscle relaxation or other effects in the absence of EETs. | Possible low-affinity agonist activity at prostaglandin receptors, particularly at higher concentrations of 14,15-EEZE.[5] | 1. Perform a concentration-response curve for 14,15-EEZE alone in your system to determine if it has intrinsic activity. 2. If available, use antagonists for prostaglandin receptors to see if the unexpected effects are blocked. 3. Use the lowest effective concentration of 14,15-EEZE to minimize potential off-target effects. |
| 14,15-EEZE does not block the effects of all EET regioisomers equally. | 14,15-EEZE is most potent against 14,15-EET. Its antagonist activity against other EETs like 11,12-EET, 8,9-EET, and 5,6-EET is less pronounced.[9] | Acknowledge the differential antagonist profile in your experimental design and interpretation of results. If antagonism of a specific EET regioisomer is critical, consider seeking more selective antagonists if available. |
| Inconsistent results in in vivo studies. | Complex interplay of EET metabolism and various signaling pathways in a whole organism. | 1. Carefully control for and monitor hemodynamic parameters as they can be influenced by EETs. 2. Measure plasma or tissue levels of 14,15-EEZE and its metabolites to correlate with observed effects. |
Quantitative Data Summary
Table 1: In Vivo Effects of 14,15-EEZE on Myocardial Infarct Size in a Canine Model [1][7]
| Treatment Group | Dose | Infarct Size / Area at Risk (IS/AAR, %) |
| Vehicle (Control) | - | 21.8 ± 1.6 |
| 11,12-EET | 0.128 mg/kg | 8.7 ± 2.2 |
| 14,15-EET | 0.128 mg/kg | 9.4 ± 1.3 |
| 14,15-EEZE | 0.128 mg/kg | 21.0 ± 3.6 |
| 14,15-EEZE + 11,12-EET | 0.128 mg/kg each | 17.8 ± 1.4 |
| 14,15-EEZE + 14,15-EET | 0.128 mg/kg each | 19.2 ± 2.4 |
| Diazoxide | 3 mg/kg | 10.2 ± 1.9 |
| 14,15-EEZE + Diazoxide | 0.128 mg/kg + 3 mg/kg | 10.4 ± 1.4 |
Table 2: Selectivity Profile of 14,15-EEZE
| Target/Pathway | Effect of 14,15-EEZE | Reference |
| EET-induced vascular relaxation | Inhibits | [1][9] |
| 20-HETE-induced vasoconstriction | No effect | [2] |
| EET and 20-HETE synthesis | No effect | [3][9] |
| Sodium nitroprusside-induced relaxation | No effect | [1][3][6] |
| Iloprost-induced relaxation | No effect | [1][3] |
| KATP channel activators (bimakalim) | No effect | [1][3][6] |
| BKCa channel activators (NS1619) | No effect | [1][3][6] |
| mitoKATP channel opener (diazoxide) | No effect on cardioprotection | [1][7][8] |
| Prostaglandin Receptors (e.g., PTGER2) | Low-affinity interaction | [5] |
| Soluble Epoxide Hydrolase (sEH) | Substrate (is metabolized) | [4] |
Experimental Protocols
1. Assessment of Myocardial Infarct Size (In Vivo Canine Model) [1][10]
-
Animal Model: Adult mongrel dogs.
-
Anesthesia: Barbital sodium (200 mg/kg) and pentobarbital sodium (15 mg/kg).
-
Procedure:
-
The left anterior descending (LAD) coronary artery is occluded for 60 minutes, followed by 3 hours of reperfusion.
-
14,15-EEZE (0.128 mg/kg) or vehicle is administered via intracoronary infusion 15 minutes before LAD occlusion.
-
In antagonist studies, 14,15-EEZE is administered 5 minutes before the EET agonist.
-
Hemodynamic parameters are monitored throughout the experiment.
-
At the end of reperfusion, the heart is excised, and the area at risk and infarct size are determined using staining techniques (e.g., triphenyltetrazolium chloride).
-
2. Vascular Relaxation Assay (Ex Vivo) [6]
-
Tissue: Bovine coronary artery rings.
-
Procedure:
-
Arterial rings are mounted in an organ bath.
-
The rings are pre-contracted with a thromboxane mimetic, U46619.
-
Cumulative concentration-response curves to EETs are generated in the presence and absence of 14,15-EEZE.
-
Changes in isometric tension are recorded to quantify relaxation.
-
3. Measurement of EET and 20-HETE Synthesis (In Vitro) [9]
-
System: Rat renal cortical microsomes.
-
Procedure:
-
Microsomes are incubated with [14C]-arachidonic acid in the presence of vehicle or 14,15-EEZE (10 µmol/L).
-
The reaction is stopped, and the metabolites are extracted.
-
Metabolites are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).
-
Visualizations
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Metabolism of 14,15-EE-5(Z)-E by Soluble Epoxide Hydrolase (sEH)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) by soluble epoxide hydrolase (sEH).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of this compound when incubated with soluble epoxide hydrolase (sEH)?
A1: The primary metabolite of this compound by sEH is 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE-5(Z)-E). This conversion is achieved through the hydrolysis of the epoxide ring of this compound by sEH. This metabolic process can alter the biological activity of the compound, with studies indicating that 14,15-DHE-5(Z)-E can act as a selective antagonist for 14,15-EET-induced relaxations in bovine coronary arteries[1].
Q2: How can I inhibit the metabolism of this compound by sEH in my experiments?
A2: The metabolism of this compound by sEH can be effectively blocked by using a potent sEH inhibitor. A commonly used inhibitor for this purpose is 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA)[1]. Pre-incubation of your experimental system with an appropriate concentration of AUDA will prevent the conversion of this compound to 14,15-DHE-5(Z)-E.
Q3: Are there any commercially available standards for 14,15-DHE-5(Z)-E for quantitative analysis?
A3: While various eicosanoid standards are commercially available, the specific availability of a certified 14,15-DHE-5(Z)-E standard may vary. It is recommended to check with suppliers specializing in lipid standards. In cases where a commercial standard is unavailable, chemical synthesis may be required. Several methods for the synthesis of dihydroxyeicosatrienoic acids (DHETs) and their analogs have been described in the scientific literature[2][3][4][5].
Q4: What is the significance of sEH metabolism of this compound in a biological context?
A4: The metabolism of this compound by sEH is significant as it can modulate the pharmacological effects of this compound. For instance, while this compound can act as an antagonist for various epoxyeicosatrienoic acids (EETs), its metabolite, 14,15-DHE-5(Z)-E, has been shown to be a more selective inhibitor of 14,15-EET-induced relaxations[1]. Therefore, understanding this metabolic pathway is crucial for interpreting experimental results and for the development of drugs targeting the sEH enzyme.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of 14,15-DHE-5(Z)-E formation | Inactive sEH enzyme | - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Verify enzyme activity with a known substrate as a positive control. |
| Inappropriate assay conditions | - Optimize buffer pH (typically around 7.4). - Ensure the incubation temperature is optimal (usually 37°C). - Check for the presence of any potential inhibitors in your reaction mixture. | |
| Inefficient extraction of the metabolite | - Use a validated liquid-liquid extraction protocol with a suitable organic solvent like ethyl acetate. - Ensure complete evaporation of the solvent before reconstitution for analysis. - Consider solid-phase extraction (SPE) for cleaner samples. | |
| High variability in replicate measurements | Inconsistent pipetting | - Use calibrated pipettes and ensure proper technique. - Prepare a master mix for reagents to minimize pipetting errors between wells. |
| Instability of substrate or metabolite | - Prepare fresh solutions of this compound for each experiment. - Minimize the exposure of samples to light and air. - Analyze samples as quickly as possible after the reaction is stopped. | |
| Matrix effects in LC-MS analysis | - Use a stable isotope-labeled internal standard for 14,15-DHE-5(Z)-E if available. - Optimize the chromatography to separate the analyte from interfering matrix components. - Perform a matrix effect study to assess and correct for any suppression or enhancement of the signal. | |
| Unexpected peaks in chromatogram | Contamination of reagents or solvents | - Use high-purity, LC-MS grade solvents and reagents. - Run blank samples (without enzyme or substrate) to identify potential sources of contamination. |
| Isomeric interference | - Optimize the chromatographic method to achieve baseline separation of 14,15-DHE-5(Z)-E from other DHET isomers if they are present in the sample. | |
| Low recovery of 14,15-DHE-5(Z)-E during sample preparation | Adsorption to plasticware | - Use low-binding microcentrifuge tubes and pipette tips. - Silanize glassware if used. |
| Incomplete phase separation during liquid-liquid extraction | - Ensure vigorous mixing followed by adequate centrifugation to achieve clear phase separation. |
Quantitative Data
| Parameter | Value | Substrate | Enzyme Source | Reference |
| Km | ~ 5 µmol L⁻¹ | 14(15)-EpETrE | Human sEH | [6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound by sEH and Quantification by LC-MS/MS
1. Materials and Reagents:
-
Recombinant human or murine sEH
-
This compound
-
14,15-DHE-5(Z)-E standard (if available)
-
Stable isotope-labeled internal standard (e.g., d8-14,15-DHET)
-
sEH inhibitor (e.g., AUDA)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL BSA
-
Quenching Solution: Acetonitrile containing the internal standard
-
Extraction Solvent: Ethyl acetate
-
LC-MS grade water, acetonitrile, and formic acid
2. Enzyme Reaction:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) and dilute it in the reaction buffer to the desired final concentrations.
-
In a microcentrifuge tube, add the following in order:
-
Reaction Buffer
-
sEH enzyme (at a final concentration to ensure linear product formation over time)
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., AUDA) for 15 minutes at 37°C.
-
-
Initiate the reaction by adding the this compound substrate.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding 2 volumes of ice-cold quenching solution containing the internal standard.
3. Sample Extraction:
-
Vortex the quenched reaction mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of LC-MS grade water.
-
Perform liquid-liquid extraction by adding 2 volumes of ethyl acetate. Vortex thoroughly.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic layer and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer for negative ion mode electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for 14,15-DHE-5(Z)-E and the internal standard using Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of the 14,15-DHE-5(Z)-E standard.
-
Determine the concentration of 14,15-DHE-5(Z)-E in the samples from the standard curve.
Protocol 2: Synthesis of 14,15-DHE-5(Z)-E Standard
The synthesis of 14,15-DHE-5(Z)-E can be achieved through the hydrolysis of the corresponding epoxide, this compound. A general procedure is outlined below, which may require optimization.
1. Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Perchloric acid (HClO₄) or other suitable acid catalyst
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of perchloric acid dropwise.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 14,15-DHE-5(Z)-E.
-
Confirm the structure and purity of the synthesized standard by NMR and mass spectrometry.
Visualizations
Caption: Experimental workflow for studying the metabolism of this compound by sEH.
Caption: Simplified signaling pathway of EET metabolism and the role of sEH.
Caption: Troubleshooting logic for low metabolite detection in sEH assays.
References
- 1. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of epoxy (EET) and dihydroxyeicosatrienoic acids (DHET) [reactome.org]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions [frontiersin.org]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 14,15-EE-5(Z)-E Concentration for Vascular Relaxation Assays
Welcome to the technical support center for the use of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) in vascular relaxation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in vascular relaxation assays?
A1: this compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). In vascular biology, it functions as a selective antagonist of the vasorelaxation induced by EETs.[1] EETs are metabolites of arachidonic acid that act as endothelium-derived hyperpolarizing factors (EDHFs), causing blood vessels to relax.[1][2] this compound is used in research to probe the involvement of the EET signaling pathway in vascular tone regulation.
Q2: What is the mechanism of action of this compound?
A2: this compound competitively inhibits the action of EETs. EETs, particularly 14,15-EET, induce vasorelaxation by activating large-conductance calcium-activated potassium channels (BKCa) on vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane and subsequent relaxation of the blood vessel. By blocking this action, this compound prevents or reduces the relaxation caused by EETs.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary depending on the specific experimental conditions, including the tissue type, the concentration of the agonist (EET), and the pre-constriction agent used. However, published studies commonly use concentrations in the range of 3 µM to 10 µM.[2] A concentration of 10 µM has been shown to inhibit approximately 80% of the relaxation induced by 14,15-EET in bovine coronary arteries pre-constricted with U46619.[1]
Q4: Is this compound specific to the EET pathway?
A4: Yes, this compound is considered a selective antagonist for the EET pathway. Studies have shown that it does not significantly affect vasorelaxation induced by other pathways, such as those mediated by nitric oxide (e.g., sodium nitroprusside) or prostacyclin (e.g., iloprost).[1][2]
Q5: How should I store and handle this compound?
A5: this compound is typically supplied as a solution in ethanol. For long-term storage, it should be kept at -20°C.[1][3] The stability is guaranteed for at least two years when stored under these conditions.[1][3] Before use, allow the solution to equilibrate to room temperature and vortex briefly.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of EET-induced relaxation is observed. | Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the applied EET concentration. | Perform a concentration-response curve for this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM) to determine the optimal inhibitory concentration for your specific experimental setup. |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound has been stored at -20°C in a tightly sealed vial. Prepare fresh dilutions for each experiment. | |
| High Endogenous EET Production: The vascular tissue being studied may have a very high basal level of EET production, requiring a higher concentration of the antagonist. | Consider using a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to reduce the production of other vasoactive prostanoids and a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) to isolate the EDHF pathway. | |
| High variability in the inhibitory effect between experiments. | Inconsistent Pre-constriction Levels: The level of pre-constriction of the vascular rings can influence the observed relaxation and its inhibition. | Ensure that all vascular rings are pre-constricted to a consistent level (e.g., 50-80% of the maximum response to KCl) before adding the EET and the antagonist. |
| Tissue Viability: Poor tissue health can lead to inconsistent responses. | Handle tissues gently during dissection and mounting to avoid damaging the endothelium. Ensure proper oxygenation and temperature of the physiological salt solution (PSS). | |
| Solvent Effects: High concentrations of the solvent (e.g., ethanol) may affect vascular reactivity. | Keep the final concentration of the solvent in the organ bath to a minimum (typically <0.1%). Run appropriate solvent controls to account for any vehicle effects. | |
| Unexpected vasorelaxation upon addition of this compound alone. | Agonist Activity at High Concentrations: While primarily an antagonist, some analogs can exhibit partial agonist activity at very high concentrations. | Review the literature for the specific analog you are using. If this is a known issue, use the lowest effective antagonist concentration determined from your dose-response experiments. |
Experimental Protocols
Detailed Methodology for Vascular Relaxation Assay using Wire Myograph
This protocol provides a step-by-step guide for assessing the effect of this compound on EET-induced vascular relaxation.
1. Preparation of Solutions:
-
Physiological Salt Solution (PSS): Prepare a stock solution containing (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4·7H2O, 25 NaHCO3, 1.18 KH2PO4, 1.6 CaCl2·2H2O, 5.5 glucose, and 0.026 EDTA. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
High Potassium Solution (KPSS): Prepare by substituting an equimolar amount of KCl for NaCl in the PSS.
-
Pre-constriction Agent: Prepare a stock solution of a vasoconstrictor such as U46619 (a thromboxane A2 analog) or phenylephrine.
-
14,15-EET and this compound: Prepare stock solutions in ethanol. Make serial dilutions in PSS immediately before use.
2. Vessel Preparation and Mounting:
-
Euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired artery (e.g., coronary, mesenteric) and place it in ice-cold PSS.
-
Under a dissecting microscope, clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm rings.
-
Mount the arterial rings on the wires of a wire myograph system submerged in PSS at 37°C and gassed with 95% O2 / 5% CO2.
3. Equilibration and Viability Check:
-
Allow the mounted rings to equilibrate for at least 60 minutes under a resting tension (determined by a normalization procedure).
-
After equilibration, perform a "wake-up" protocol by contracting the rings with KPSS.
-
Wash the rings with PSS until they return to baseline tension.
-
Assess the viability of the endothelium by pre-constricting the rings with U46619 or another appropriate agonist and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin). A robust relaxation indicates a healthy endothelium.
4. Experimental Procedure:
-
Pre-constrict the arterial rings to approximately 50-80% of the maximum KPSS-induced contraction.
-
Once a stable plateau of contraction is reached, pre-incubate the rings with this compound (e.g., 10 µM) or its vehicle (ethanol) for 20-30 minutes.
-
Generate a cumulative concentration-response curve for 14,15-EET by adding increasing concentrations of the agonist to the organ bath.
-
Record the changes in isometric tension.
5. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-constriction tension.
-
Plot the concentration-response curves and calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response).
-
Compare the concentration-response curves in the presence and absence of this compound to determine the degree of inhibition.
Data Presentation
Table 1: Recommended Concentrations for Vascular Relaxation Assays
| Compound | Typical Concentration Range | Purpose | Reference |
| This compound | 3 - 10 µM | Antagonist of EET-induced relaxation | [2] |
| 14,15-EET | 1 nM - 10 µM | Agonist to induce vasorelaxation | [4] |
| U46619 | 10 - 100 nM | Pre-constriction agent | [1][2] |
| Indomethacin | 10 µM | COX inhibitor to block prostanoid synthesis | [2] |
| L-NAME | 100 µM | NOS inhibitor to block nitric oxide synthesis | [2] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage Temperature | Stability |
| Ethanol | 50 mg/mL | -20°C | ≥ 2 years |
| DMSO | 10 mg/mL | -20°C | ≥ 2 years |
| DMF | 10 mg/mL | -20°C | ≥ 2 years |
| PBS (pH 7.2) | 0.5 mg/mL | -20°C | Prepare fresh |
Visualizations
Signaling Pathway of EET-Induced Vasorelaxation
Caption: Signaling pathway of EET-induced vasorelaxation and its inhibition by this compound.
Experimental Workflow for Vascular Relaxation Assay
Caption: Step-by-step workflow for a typical vascular relaxation assay using a wire myograph.
Logical Relationship for Troubleshooting "No Inhibition"
Caption: Troubleshooting logic for addressing a lack of inhibition in vascular relaxation assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with 14,15-EEZE: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with 14,15-EEZE. This guide is designed to help you identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EEZE and what is its primary mechanism of action?
A1: 14,15-EEZE (14,15-Epoxyeicosa-5(Z)-enoic acid) is a widely used pharmacological tool primarily known as a selective antagonist of epoxyeicosatrienoic acids (EETs), particularly 14,15-EET.[1][2] EETs are signaling lipids that cause vasodilation and hyperpolarization of vascular smooth muscle.[3][4] 14,15-EEZE works by competitively blocking the effects of EETs at their putative receptors, thereby inhibiting these responses.[1][5]
Q2: I am observing a weaker than expected antagonism of EET-induced effects. What could be the reason?
A2: Several factors could contribute to a weaker than expected antagonism. One critical aspect to consider is the potential for 14,15-EEZE to be metabolized by soluble epoxide hydrolase (sEH). This enzyme converts 14,15-EEZE to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHEZE).[4] This metabolite has a different antagonist selectivity profile, being more selective for 14,15-EET and showing little to no inhibition of other EET regioisomers like 11,12-EET, 8,9-EET, or 5,6-EET.[4] If your experimental system has high sEH activity, the conversion to 14,15-DHEZE could lead to an apparent loss of potency or a change in the antagonist profile.
Q3: My results are variable between experiments. What are the common sources of inconsistency?
A3: Inconsistent results with 14,15-EEZE can arise from several factors related to its preparation, storage, and experimental use. Key areas to investigate include:
-
Solubility Issues: 14,15-EEZE has limited solubility in aqueous solutions. Improper dissolution or precipitation during the experiment can lead to significant variability.
-
Stability: While stable for up to two years when stored correctly in an organic solvent, its stability in aqueous buffers is limited. It is not recommended to store aqueous solutions for more than one day.
-
Intrinsic Agonist Activity: At higher concentrations, 14,15-EEZE can exhibit some vasodilator activity on its own, which may confound its antagonistic effects.[1][5]
-
Inhibition of EET Metabolism: 14,15-EEZE can inhibit the degradation of EETs to their less active diols (DHETs), which could potentiate the effects of any remaining unbound EETs in your system.[1]
Troubleshooting Guide
This section provides a structured approach to common problems encountered when using 14,15-EEZE.
Problem 1: No effect or unexpectedly weak antagonism.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Ensure proper storage of 14,15-EEZE at -20°C in a suitable organic solvent like ethanol. Prepare fresh dilutions for each experiment. | 14,15-EEZE stability is crucial for its activity. Long-term storage in aqueous solutions or improper handling can lead to degradation. |
| Incorrect Concentration | Verify the final concentration of 14,15-EEZE in your assay. Consider performing a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental setup. | The effective concentration can vary between different cell types and tissues. |
| Metabolism by sEH | If your experimental system (e.g., cell line, tissue) has known or suspected high soluble epoxide hydrolase (sEH) activity, consider co-incubation with an sEH inhibitor to prevent the conversion of 14,15-EEZE to the more selective 14,15-DHEZE. | Metabolism of 14,15-EEZE can alter its antagonist profile and lead to weaker than expected effects on certain EET regioisomers.[4] |
Problem 2: High variability between replicates or experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Prepare stock solutions in an appropriate organic solvent such as ethanol, DMSO, or DMF. For aqueous working solutions, dilute the stock solution into your buffer immediately before use and ensure thorough mixing. Visually inspect for any precipitation. | 14,15-EEZE is sparingly soluble in aqueous buffers (approximately 0.5 mg/mL in PBS, pH 7.2). Undissolved compound will lead to inaccurate concentrations and high variability. |
| Inconsistent Agonist Effects | If using higher concentrations of 14,15-EEZE, be aware of its potential intrinsic vasodilator activity. Run control experiments with 14,15-EEZE alone to quantify this effect in your system. | At concentrations around 10 µM, 14,15-EEZE can induce a small percentage of maximal vasodilation, which could interfere with the interpretation of its antagonistic effects.[1] |
| Vehicle Effects | Ensure that the final concentration of the organic solvent used to dissolve 14,15-EEZE is consistent across all experimental groups and that a vehicle-only control is included. | High concentrations of solvents like ethanol or DMSO can have their own biological effects. |
Problem 3: Unexpected or off-target effects.
| Potential Cause | Troubleshooting Step | Rationale |
| Interaction with other signaling pathways | Review the known selectivity profile of 14,15-EEZE. It has been shown to not affect vasodilation induced by nitric oxide or iloprost.[2] A screening study also showed it can act as an agonist or partial agonist for the prostaglandin E2 receptor subtype 2 (PTGER2) and may interact with other GPCRs like CXCR4 and CMKLR1 at higher concentrations.[6] | While relatively selective for EETs, cross-reactivity with other signaling molecules, especially at higher concentrations, can lead to unexpected results. |
| Inhibition of EET metabolism | Be aware that 14,15-EEZE can inhibit the conversion of EETs to DHETs. This can lead to an accumulation of EETs, which might produce effects that are not directly related to the antagonism at the EET receptor. | This can be a confounding factor, particularly in systems with high endogenous EET production.[1] |
Experimental Protocols
Preparation of 14,15-EEZE Stock and Working Solutions
Objective: To prepare 14,15-EEZE solutions for in vitro experiments.
Materials:
-
14,15-EEZE (stored at -20°C)
-
Ethanol (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Vortex mixer
-
Nitrogen gas source (optional)
Protocol:
-
Stock Solution Preparation:
-
Allow the vial of 14,15-EEZE to warm to room temperature before opening.
-
Prepare a stock solution in an organic solvent such as ethanol. A common stock concentration is 10 mg/mL.
-
To change the solvent from the one it was supplied in, the original solvent can be evaporated under a gentle stream of nitrogen before adding the new solvent.
-
Ensure the compound is completely dissolved by vortexing.
-
Store the stock solution at -20°C. This solution is stable for at least two years.
-
-
Working Solution Preparation:
-
For aqueous experiments, dilute the stock solution directly into the aqueous buffer (e.g., PBS) immediately before use.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Be aware that the solubility in aqueous buffers is limited (approximately 0.5 mg/mL in PBS, pH 7.2). Do not exceed this concentration to avoid precipitation.
-
It is not recommended to store the aqueous solution for more than one day.
-
Visualizations
Caption: Recommended experimental workflow for using 14,15-EEZE.
Caption: Simplified signaling pathway showing the action of 14,15-EEZE.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of sEH on 14,15-EE-5(Z)-E Antagonist Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of soluble epoxide hydrolase (sEH) on the antagonist selectivity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which soluble epoxide hydrolase (sEH) affects the antagonist activity of this compound?
A1: Soluble epoxide hydrolase (sEH) metabolizes this compound to its corresponding diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[1][2] This conversion is a critical factor in altering the antagonist profile of the parent compound. While this compound is a broad-spectrum antagonist of epoxyeicosatrienoic acids (EETs), its metabolite, 14,15-DHE5ZE, exhibits high selectivity as an antagonist for only the 14,15-EET regioisomer.[1]
Q2: How does the antagonist selectivity of this compound differ in the presence and absence of an sEH inhibitor?
A2: In the absence of an sEH inhibitor, this compound is converted to 14,15-DHE5ZE, which selectively inhibits 14,15-EET-induced effects, such as vascular relaxation.[1] When sEH is inhibited (e.g., by using 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, AUDA), the conversion of this compound to its diol is blocked.[1][2] This results in this compound acting as a non-selective antagonist, inhibiting the effects of various EET regioisomers, including 11,12-EET and 14,15-EET.[1][2]
Q3: What are the downstream signaling pathways affected by 14,15-EET and its antagonists?
A3: 14,15-EET is an endothelium-derived hyperpolarizing factor (EDHF) that causes vasodilation.[3][4] It is believed to act through G protein-coupled receptors (GPCRs), leading to the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[5] This results in hyperpolarization and subsequent relaxation of the muscle tissue. Antagonists like this compound and its metabolite, 14,15-DHE5ZE, block these effects by interfering with the interaction of 14,15-EET with its receptor or downstream signaling components.[6][7]
Q4: Can this compound itself inhibit sEH?
A4: Yes, there is evidence to suggest that this compound can compete with EETs for the sEH enzyme, thereby reducing the conversion of EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs).[2]
Troubleshooting Guides
Problem 1: Inconsistent antagonist effects of this compound on different EET regioisomers.
-
Possible Cause: Uncontrolled sEH activity in the experimental system (e.g., cell culture, tissue bath). The enzymatic conversion of this compound to the more selective 14,15-DHE5ZE can lead to variable results depending on the level of sEH expression and activity.
-
Solution:
-
Incorporate a potent sEH inhibitor, such as AUDA, into your experimental protocol to block the metabolism of this compound. This will help maintain it in its non-selective antagonist form.
-
Confirm the efficacy of sEH inhibition by measuring the levels of this compound and 14,15-DHE5ZE using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Problem 2: this compound appears to be a selective antagonist for 14,15-EET in my assay, which contradicts its expected broad-spectrum activity.
-
Possible Cause: High endogenous sEH activity in your tissue preparation or cell line is likely converting the majority of the applied this compound to the selective antagonist 14,15-DHE5ZE.
-
Solution:
-
Pre-incubate the tissue or cells with an sEH inhibitor before adding this compound. This will preserve the parent compound and allow for the observation of its non-selective antagonist effects.
-
Compare the results with and without the sEH inhibitor to confirm that the observed selectivity is due to sEH activity.
-
Problem 3: Difficulty in replicating the reported vasodilatory effects of 14,15-EET.
-
Possible Cause: Degradation of 14,15-EET by sEH in the experimental setup.
-
Solution:
-
Conduct experiments in the presence of an sEH inhibitor to prevent the metabolism of 14,15-EET to the less active 14,15-DHET.
-
Ensure the purity and stability of the 14,15-EET standard used in the experiments.
-
Quantitative Data
Table 1: Effect of sEH Inhibition on the Antagonist Activity of this compound against EET-Induced Relaxation in Bovine Coronary Arteries. [2]
| Treatment Group | Agonist | Maximal Relaxation (%) |
| Control | 11,12-EET | 86.20 ± 3.73 |
| This compound (10 µM) | 11,12-EET | 59.35 ± 5.5 |
| This compound (10 µM) + AUDA (1 µM) | 11,12-EET | 43.50 ± 4.9 |
| Control | 14,15-EET | 74.0 ± 5.3 |
| This compound (10 µM) | 14,15-EET | 21.45 ± 6.8 |
| This compound (10 µM) + AUDA (1 µM) | 14,15-EET | No significant change from this compound alone |
Table 2: Antagonist Profile of 14,15-DHE5ZE against EET Regioisomers. [1]
| Agonist | Antagonist (14,15-DHE5ZE, 10 µM) | Maximal Relaxation (%) | P-value |
| 14,15-EET | - | 83.4 ± 4.5 | |
| 14,15-EET | + | 36.1 ± 9.0 | < 0.001 |
| 5,6-EET | + | No significant inhibition | |
| 8,9-EET | + | No significant inhibition | |
| 11,12-EET | + | No significant inhibition |
Experimental Protocols
Protocol: Assessment of Antagonist Activity on EET-Induced Vascular Relaxation in Bovine Coronary Arteries
This protocol is adapted from studies investigating the effects of this compound and its metabolites on vascular tone.[1][2]
1. Tissue Preparation:
- Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold Krebs buffer.
- Dissect the left anterior descending coronary artery and cut it into rings (3-5 mm in length).
- Mount the arterial rings in a tissue bath containing Krebs buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.
2. Isometric Tension Recording:
- Connect the arterial rings to isometric force transducers to record changes in tension.
- Allow the rings to equilibrate for at least 60 minutes under a resting tension of 5-8 g.
- During equilibration, replace the Krebs buffer every 15-20 minutes.
3. Experimental Procedure:
- Pre-constrict the arterial rings with a thromboxane A2 mimetic, such as U46619, to achieve a stable contraction.
- Once a stable plateau is reached, perform a cumulative concentration-response curve for the EET regioisomer of interest (e.g., 14,15-EET or 11,12-EET).
- To test the antagonist, pre-incubate a separate set of arterial rings with the antagonist (e.g., this compound or 14,15-DHE5ZE) for a specified period (e.g., 20-30 minutes) before pre-constriction with U46619.
- To investigate the role of sEH, pre-incubate a subset of rings with an sEH inhibitor (e.g., AUDA, 1 µM) for 30 minutes before adding the antagonist and proceeding with the experiment.
- Record the relaxation responses as a percentage of the pre-constriction induced by U46619.
4. Data Analysis:
- Construct concentration-response curves for each agonist in the presence and absence of the antagonist and/or sEH inhibitor.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Visualizations
Caption: Impact of sEH on this compound antagonist selectivity.
Caption: 14,15-EET signaling pathway and points of antagonism.
Caption: Experimental workflow for assessing antagonist activity.
References
- 1. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of 14,15-EE-5(Z)-E during experiments
Welcome to the technical support center for 14,15-EE-5(Z)-E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), which is a metabolite of arachidonic acid. It is known to antagonize EET-induced relaxation of vascular smooth muscle.[1][2] Like its parent compound, this compound is susceptible to degradation through both enzymatic and chemical pathways, which can impact experimental results and their reproducibility. The primary enzymatic degradation is hydrolysis by soluble epoxide hydrolase (sEH).[3] Chemically, its polyunsaturated fatty acid structure makes it prone to auto-oxidation.[4]
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product of this compound is its corresponding diol, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE-5(Z)-E). This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[3]
Q3: How can I detect the degradation of this compound in my samples?
A3: Degradation can be monitored by measuring the decrease in the concentration of the parent compound, this compound, and the corresponding increase in its diol metabolite, 14,15-DHE-5(Z)-E. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of both compounds.[5][6][7]
Q4: What are the optimal storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored at -20°C or lower, preferably under an inert atmosphere such as argon or nitrogen to prevent oxidation.[4] It is often supplied in a solution of an organic solvent like ethanol or methyl acetate. For working solutions, it is advisable to prepare fresh dilutions and use them promptly. Avoid repeated freeze-thaw cycles.[8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or weaker than expected biological activity.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions from powder if possible. If using a pre-dissolved stock, verify the storage conditions and age of the solution. Consider aliquoting the stock solution upon receipt to minimize freeze-thaw cycles. |
| Enzymatic degradation in biological samples | If your experimental system (e.g., cell culture, tissue homogenate) contains soluble epoxide hydrolase (sEH), this compound will be metabolized. Consider pre-treating your system with a specific sEH inhibitor. |
| Chemical degradation in experimental buffer | The compound is susceptible to oxidation. Prepare buffers fresh and consider de-gassing them to remove oxygen. The use of antioxidants like butylated hydroxytoluene (BHT) may be beneficial, but their compatibility with the experimental system must be verified.[2][11][12][13][14] |
| Adsorption to plasticware | Like other lipids, this compound can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips. Rinsing pipette tips with the solvent before and after transfer can help ensure accurate delivery. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent handling of the compound | Ensure uniform and rapid handling of the compound across all replicates. Minimize exposure to air and light. Prepare a master mix of the treatment solution to add to all relevant wells or tubes. |
| Variable sEH activity in biological samples | If using primary cells or tissues, be aware that sEH expression and activity can vary between donors or batches. Measure sEH activity or protein levels if this is a concern. |
| Inconsistent timing of measurements | Due to its potential for rapid degradation, the timing of sample collection and analysis is critical. Adhere to a strict and consistent timeline for all experimental steps. |
Data Presentation
Table 1: Estimated Stability of 14,15-EET (a proxy for this compound) under Various Conditions
Disclaimer: Specific stability data for this compound is limited. The following data is based on studies of its parent compound, 14,15-EET, and should be used as a general guideline.
| Condition | Parameter | Value | Recommendation |
| Storage (in organic solvent) | Temperature | -20°C | Recommended for short to medium-term storage (months). |
| Temperature | -80°C | Recommended for long-term storage (>6 months). | |
| Aqueous Buffer (pH 7.4) | Temperature | 4°C | Use within a few hours. |
| Temperature | 25°C (Room Temp) | Prone to rapid degradation; use immediately. | |
| Temperature | 37°C (Incubator) | Very rapid degradation; consider the use of sEH inhibitors and antioxidants. | |
| Aqueous Buffer (pH) | Acidic (pH < 6) | Slower degradation | The epoxide ring is more stable at slightly acidic pH. |
| Neutral to Alkaline (pH ≥ 7) | Faster degradation | The epoxide ring is more susceptible to hydrolysis at neutral and alkaline pH.[15] | |
| Freeze-Thaw Cycles | Multiple cycles | Decreased stability | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8][9][10] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Working Solutions
-
Materials:
-
This compound (stock solution in an organic solvent, e.g., ethanol)
-
High-quality, anhydrous solvent (e.g., ethanol, DMSO) for dilution
-
Experimental buffer (e.g., PBS, cell culture medium), pre-warmed to the desired temperature
-
Inert gas (Argon or Nitrogen)
-
Low-adhesion polypropylene tubes and pipette tips
-
-
Procedure:
-
Equilibrate the vial of this compound stock solution to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure the entire solution is at the bottom.
-
Under a stream of inert gas, carefully open the vial.
-
Prepare an intermediate dilution of the stock solution in the anhydrous organic solvent if a high final dilution factor is required.
-
For the final working solution, add the required volume of the this compound stock or intermediate dilution to the pre-warmed experimental buffer. Mix gently but thoroughly by inverting the tube or pipetting slowly.
-
Use the final working solution immediately. Do not store aqueous solutions of this compound.
-
For any remaining stock solution, flush the vial with inert gas before sealing tightly and returning to appropriate storage conditions (-20°C or -80°C).
-
Protocol 2: Minimizing Degradation in Cell Culture Experiments
-
Materials:
-
Cells of interest cultured in appropriate vessels
-
This compound working solution (prepared as in Protocol 1)
-
sEH inhibitor (optional, e.g., AUDA)
-
Antioxidant (optional, e.g., BHT), sterile-filtered
-
-
Procedure:
-
If using an sEH inhibitor, pre-incubate the cells with the inhibitor for a sufficient time (e.g., 30-60 minutes) before adding this compound. This allows the inhibitor to enter the cells and block sEH activity.
-
If using an antioxidant, it can be added to the cell culture medium at the same time as the this compound.
-
Add the freshly prepared this compound working solution to the cell culture medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the plate to ensure even distribution and minimize localized high concentrations.
-
Minimize the incubation time as much as the experimental design allows.
-
At the end of the incubation period, process the samples immediately. If analysis is not immediate, snap-freeze the samples in liquid nitrogen and store them at -80°C.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis of this compound and its Diol Metabolite
-
Materials:
-
Experimental samples (e.g., cell lysate, plasma, buffer)
-
Internal standards (deuterated 14,15-EET and 14,15-DHET analogs)
-
Organic solvent for extraction (e.g., ethyl acetate, acetonitrile)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
-
Procedure:
-
To 100 µL of the experimental sample, add the internal standards.
-
Precipitate proteins by adding a threefold excess of cold organic solvent (e.g., 300 µL of acetonitrile). Vortex and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with formic acid to a final concentration of 0.1% to improve the extraction of the acidic analytes.
-
Perform liquid-liquid extraction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic layer. Repeat the extraction step on the aqueous layer to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase of the LC-MS/MS system.
-
Analyze the sample using a validated LC-MS/MS method for the detection and quantification of this compound and its diol.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Recommended workflow to prevent degradation.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative effects of antioxidants on enzymes involved in glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of sEH-Resistant 14,15-EEZE Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers synthesizing soluble epoxide hydrolase (sEH)-resistant analogs of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of sEH-resistant 14,15-EEZE analogs.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction: Reagents may be impure, or reaction time/temperature may be insufficient. | - Ensure all starting materials and solvents are pure and dry. - Monitor reaction progress using Thin Layer Chromatography (TTC). - Optimize reaction time and temperature based on literature protocols for similar analogs. |
| Product decomposition: The analog may be unstable under the reaction or workup conditions. | - If the reaction is acidic, consider using a milder base for quenching. - Avoid prolonged heating. - Perform workup at lower temperatures if possible. | |
| Loss during purification: The analog may be difficult to separate from byproducts or may adhere to the chromatography column. | - Use a different solvent system for column chromatography to improve separation. - Consider alternative purification methods like preparative HPLC. - Ensure complete elution from the column. | |
| Difficulty in Purification | Co-eluting impurities: Byproducts may have similar polarity to the desired product. | - Alter the solvent system for column chromatography; a change in solvent polarity or the addition of a third solvent can improve resolution. - Recrystallization may be an effective purification step if the product is a solid. |
| Product streaking on TLC: The compound may be acidic or polar, leading to poor separation. | - Add a small amount of acetic acid or triethylamine to the TLC solvent system to improve spot shape. | |
| Product Instability/Degradation | Hydrolysis of the epoxide or bioisostere: The core structure is susceptible to breakdown, especially in aqueous or acidic/basic conditions. | - Store the final product and intermediates under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). - Use a non-aqueous workup if possible. - Avoid exposure to light and air. |
| β-oxidation of the carboxylic acid: The carboxylic acid moiety can be a site for metabolic degradation. | - This is a design challenge. Synthesize analogs where the carboxylic acid is replaced with a more stable group, such as a sulfonamide or an ester, to prevent this metabolic pathway.[1][2][3] | |
| Poor Solubility | Inherent lipophilicity: Many EET analogs are highly lipid-soluble and may be difficult to dissolve in aqueous buffers for biological assays. | - Prepare stock solutions in organic solvents like ethanol or DMSO. - For biological assays, dilute the stock solution in the appropriate buffer immediately before use. Sonication may aid dissolution. - Some structural modifications, such as the introduction of more polar groups, can improve solubility.[2][3][4][5] |
| Inconsistent Biological Activity | Regio- and stereoisomeric impurity: The presence of other isomers can affect the overall biological effect. | - Utilize stereospecific synthetic routes to control the stereochemistry of the epoxide or its bioisostere. - Chiral HPLC can be used to separate enantiomers. - Confirm the regio- and stereochemistry of the final product using 2D NMR techniques. |
| Degradation of the compound: The analog may have degraded during storage or handling. | - Re-verify the purity of the compound using TLC or HPLC before conducting biological experiments. - Always use freshly prepared solutions for assays. |
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to synthesize sEH-resistant 14,15-EEZE analogs?
A1: The primary challenge lies in the inherent instability of the epoxyeicosatrienoic acid (EET) structure. EETs are rapidly metabolized in vivo by soluble epoxide hydrolase (sEH), which hydrolyzes the epoxide to a less active diol.[4][5] They can also undergo β-oxidation at the carboxylic acid end.[4][5] Furthermore, synthesizing regioisomerically pure EETs can be difficult, often resulting in mixtures that are challenging to separate and may lead to lower yields of the desired product.[4]
Q2: What are the key strategies to confer sEH resistance to 14,15-EEZE analogs?
A2: The two main strategies are:
-
Modification of the epoxide: Replacing the epoxide moiety with a bioisostere that is not a substrate for sEH is a common approach. Examples include substituting the oxygen with sulfur (thiirane) or nitrogen (aziridine), or replacing it with an ether linkage.[4]
-
Modification of the carboxylic acid: To prevent metabolism via β-oxidation, the carboxylic acid can be replaced with groups like sulfonamides or esters.[1][2][3]
Q3: What structural features are critical for maintaining the biological activity of 14,15-EEZE analogs?
A3: Structure-activity relationship studies have indicated that for vasodilation activity, the following features are important:
-
An acidic group at the C-1 position (or a suitable bioisostere).[6]
-
A cis-epoxide or a bioisostere that mimics this stereochemistry.[1][6]
Q4: How can I confirm the identity and purity of my synthesized analog?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. 2D NMR techniques like COSY can help in assigning proton signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and for purification. Chiral HPLC can be used to separate enantiomers.
Q5: What are the best practices for storing sEH-resistant 14,15-EEZE analogs?
A5: Due to their potential for degradation, analogs should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.[4][5] It is also advisable to store them as a solid or in a non-aqueous solvent. For biological experiments, fresh dilutions from a stock solution should be prepared immediately before use.
Experimental Protocols
General Synthesis of a 14,15-EET Analog with a Modified Carboxylic Acid (Illustrative)
This protocol is a generalized representation based on common synthetic strategies. Specific reaction conditions will vary depending on the exact analog being synthesized.
Step 1: Protection of the Carboxylic Acid
-
Dissolve 14,15-EET in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group precursor (e.g., methyl iodide for esterification) and a suitable base (e.g., DBU).
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Perform an aqueous workup and purify the product by silica gel chromatography.
Step 2: Modification of the Protected Analog (if applicable) Further modifications to other parts of the molecule can be performed at this stage.
Step 3: Deprotection
-
Dissolve the protected analog in a suitable solvent system (e.g., THF/water).
-
Add a deprotecting agent (e.g., lithium hydroxide for a methyl ester).
-
Stir until deprotection is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the product.
-
Purify the final analog by silica gel chromatography or HPLC.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol outlines a general procedure for screening compounds for sEH inhibitory activity using a fluorometric assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.4).
-
Dissolve the sEH enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorescent substrate (e.g., PHOME) in an organic solvent like DMSO.
-
Prepare stock solutions of the test compounds (analogs) and a known sEH inhibitor (positive control, e.g., AUDA) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compound, positive control, or vehicle (DMSO) to the respective wells.
-
Add the sEH enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Calculate the IC50 value for potent inhibitors.
-
Vasodilation Assay in Bovine Coronary Arteries
This protocol describes a method to assess the vasodilator activity of synthesized analogs.
-
Tissue Preparation:
-
Obtain fresh bovine hearts and dissect the coronary arteries.
-
Cut the arteries into rings (2-3 mm).
-
Mount the arterial rings in an organ bath containing Krebs buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
-
Experimental Protocol:
-
Allow the arterial rings to equilibrate under a resting tension of 3-5 g.
-
Pre-contract the rings with a vasoconstrictor (e.g., U46619 or KCl) to achieve a stable contraction.
-
Once a stable plateau is reached, add the test analog in a cumulative concentration-response manner.
-
Record the changes in tension after each addition.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction tension.
-
Plot the concentration-response curve and calculate the ED50 value (the concentration of the analog that produces 50% of the maximal relaxation).
-
Quantitative Data Summary
Table 1: Vasodilator Potency of Selected 14,15-EET Analogs
| Compound | Description | ED50 (μM) | Maximal Relaxation (%) |
| 14,15-EET | Endogenous ligand | ~1.0 - 2.2 | ~80-85 |
| 14,15-DHET | sEH metabolite | ~5-fold less potent than 14,15-EET | - |
| 14,15-EET-methyl ester | Carboxyl modification | Retained full activity | - |
| 14,15-EET-methylsulfonimide | Carboxyl modification | Retained full activity | - |
| 14,15-EEZE | Antagonist analog | - | ~21 |
| Oxamide analog | Epoxide bioisostere | 1.7 | - |
| N-iPr-amide analog | Epoxide bioisostere | 1.7 | - |
| Data compiled from multiple sources which may have slightly different experimental conditions.[6] |
Table 2: sEH Inhibitory Potency of Selected Compounds
| Compound | Description | IC50 |
| AUDA | Urea-based sEH inhibitor | ~3 nM (human sEH) |
| TPPU | Urea-based sEH inhibitor | ~1.1 nM (human sEH) |
| Oxamide analog | 14,15-EET analog | 59 μM |
| N-iPr-amide analog | 14,15-EET analog | 19 μM |
| Unsubstituted urea analog | 14,15-EET analog | 16 nM |
| Potency can vary depending on the specific assay conditions and the species of sEH used. |
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
References
Technical Support Center: 14,15-EET-5(Z)-E (14,15-EEZE) Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-EET-5(Z)-E (also known as 14,15-EEZE), a selective antagonist of epoxyeicosatrienoic acids (EETs).
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EE-5(Z)-E and what is its primary function?
A1: 14,15-epoxyeicosa-5(Z)-enoic acid (this compound or 14,15-EEZE) is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). Its primary function is to act as a selective antagonist for EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[1][2] EETs are known to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation.[1][2] 14,15-EEZE is used in research to inhibit the biological effects of EETs, thereby helping to elucidate their physiological and pathophysiological roles.
Q2: Is 14,15-EEZE selective for a specific EET regioisomer?
A2: 14,15-EEZE antagonizes all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). However, it is most effective at inhibiting the actions of 14,15-EET.[1][2]
Q3: Does 14,15-EEZE have any agonist activity?
A3: Yes, at higher concentrations (e.g., 10 μmol/L), 14,15-EEZE can exhibit weak partial agonist activity, causing a small degree of vasorelaxation (approximately 21% in U46619-precontracted bovine coronary arteries).[1] This is significantly less than the relaxation induced by 14,15-EET (around 80%).[1]
Q4: How is 14,15-EEZE metabolized and how might this affect my results?
A4: 14,15-EEZE can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[3] This metabolite is a more selective antagonist for 14,15-EET compared to the parent compound.[3] The level of sEH activity in your experimental system (e.g., tissue, cell type) can therefore influence the antagonist profile and selectivity of 14,15-EEZE.
Q5: What are the recommended storage conditions for 14,15-EEZE?
A5: For optimal stability, 14,15-EEZE should be stored at -20°C. It is typically supplied as a solution in a solvent like ethanol. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of EET-induced response | 1. Incorrect concentration: The concentration of 14,15-EEZE may be too low to effectively antagonize the concentration of EET used. 2. Inactive compound: Improper storage or handling may have led to degradation of 14,15-EEZE. 3. High sEH activity: Rapid metabolism of 14,15-EEZE to the more selective 14,15-DHE5ZE may result in reduced antagonism of other EET regioisomers. | 1. Concentration optimization: Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. A common starting concentration is 10 µmol/L.[1][2] 2. Verify compound activity: Test a fresh aliquot of 14,15-EEZE. 3. Modulate sEH activity: Consider co-incubation with a soluble epoxide hydrolase inhibitor (sEHI) like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) to prevent the metabolism of 14,15-EEZE.[3] |
| Inconsistent or variable results between experiments | 1. Differences in sEH activity: sEH expression and activity can vary between tissues, cell passages, and disease models. 2. Vehicle effects: The solvent used to dissolve 14,15-EEZE (e.g., ethanol) may have effects at higher concentrations. | 1. Standardize experimental conditions: Ensure consistent tissue source, cell passage number, and experimental conditions. Consider measuring sEH expression or activity in your model. 2. Run vehicle controls: Always include a vehicle control group to account for any effects of the solvent. |
| 14,15-EEZE is causing a small, unexpected relaxation | Partial agonist activity: At higher concentrations, 14,15-EEZE can act as a partial agonist.[1] | Lower the concentration: If the goal is to achieve pure antagonism, use the lowest effective concentration of 14,15-EEZE determined from your dose-response studies. |
| 14,15-EEZE is inhibiting a non-EET mediated response | Off-target effects: While generally selective, off-target effects are always a possibility with pharmacological inhibitors. | Verify specificity: Test the effect of 14,15-EEZE on responses mediated by other pathways known to be active in your system. 14,15-EEZE has been shown not to alter relaxations to sodium nitroprusside (a nitric oxide donor), iloprost (a prostacyclin analog), or the K+ channel openers bimakalim and NS1619.[1][2][4] |
Quantitative Data Summary
Table 1: Inhibition of EET-Induced Relaxation by 14,15-EEZE in Bovine Coronary Arteries
| EET Regioisomer | Maximal Relaxation (Control) | Maximal Relaxation with 10 µmol/L 14,15-EEZE |
| 14,15-EET | ~80-90% | ~18% |
| 11,12-EET | ~80-90% | Significantly Inhibited |
| 8,9-EET | ~80-90% | Significantly Inhibited |
| 5,6-EET | ~80-90% | Significantly Inhibited |
| Data summarized from Circulation Research, 2002, 90(9):1028-36.[1] |
Table 2: Effect of 14,15-EEZE on Myocardial Infarct Size in a Canine Model
| Treatment | Infarct Size (% of Area at Risk) |
| Vehicle (Control) | 21.8 ± 1.6 |
| 11,12-EET | 8.7 ± 2.2 |
| 14,15-EET | 9.4 ± 1.3 |
| 14,15-EEZE | 21.0 ± 3.6 |
| 14,15-EEZE + 11,12-EET | 17.8 ± 1.4 |
| 14,15-EEZE + 14,15-EET | 19.2 ± 2.4 |
| Data are presented as mean ± SEM. Summarized from Am J Physiol Heart Circ Physiol, 2008, 294(6):H2838-44.[5][6] |
Experimental Protocols
Protocol 1: Vascular Reactivity Studies in Isolated Arterial Rings
This protocol describes the methodology for assessing the effect of 14,15-EEZE on EET-induced vasorelaxation in isolated arterial rings, such as bovine coronary arteries.
1. Tissue Preparation:
-
Obtain fresh arteries (e.g., bovine hearts from a local abattoir).
-
Dissect the desired artery (e.g., left anterior descending coronary artery) and clean it of adhering fat and connective tissue.
-
Cut the artery into 2-3 mm long rings, taking care not to damage the endothelium.
2. Mounting:
-
Suspend the arterial rings in a tissue bath containing Krebs-bicarbonate buffer (in mmol/L: 118 NaCl, 24 NaHCO3, 4.8 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, and 11 glucose), maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach the rings to an isometric force transducer to record changes in tension.
3. Equilibration and Pre-constriction:
-
Allow the rings to equilibrate for at least 60 minutes, adjusting the resting tension periodically until a stable baseline is achieved.
-
Induce a submaximal contraction with a vasoconstrictor such as the thromboxane A2 mimetic U46619 (e.g., 10-100 nmol/L).
4. Experimental Procedure:
-
Once a stable contraction is achieved, pre-incubate the rings with 14,15-EEZE (e.g., 10 µmol/L) or its vehicle for a defined period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to an EET regioisomer (e.g., 14,15-EET, from 1 nmol/L to 10 µmol/L).
-
Record the relaxation at each concentration.
5. Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction induced by U46619.
-
Compare the concentration-response curves in the presence and absence of 14,15-EEZE.
Protocol 2: Analysis of EETs and DHETs by LC-MS/MS
This protocol provides a general workflow for the simultaneous measurement of EETs and their corresponding diols (DHETs) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To 100 µL of plasma or cell lysate, add an antioxidant solution (e.g., 0.2 mg/mL BHT/EDTA in 50% methanol).
-
Add a mixture of deuterated internal standards for each analyte of interest.
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) to isolate the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Saponification (for total EETs and DHETs):
-
Reconstitute the dried extract in a methanolic solution of NaOH and incubate to hydrolyze esterified lipids.
-
Neutralize the solution with acetic acid.
-
Perform a second extraction to isolate the hydrolyzed analytes.
-
Dry the final extract.
3. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Perform detection using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
4. Data Quantification:
-
Generate calibration curves for each analyte using known concentrations of standards.
-
Quantify the amount of each EET and DHET in the sample by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EET signaling pathway leading to vasodilation and points of inhibition by 14,15-EEZE.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 2. ahajournals.org [ahajournals.org]
- 3. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 14,15-EE-5(Z)-E and Other 14,15-EET Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a notable antagonist of 14,15-epoxyeicosatrienoic acid (14,15-EET), with other relevant antagonists. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate pharmacological tools for research and development.
Introduction to 14,15-EET and its Antagonism
14,15-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and ion channel activity. As a potent vasodilator, 14,15-EET's effects are primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
The development of selective antagonists for 14,15-EET is critical for elucidating its physiological and pathological roles and for the potential development of therapeutic agents. These antagonists allow researchers to probe the specific contributions of the 14,15-EET signaling pathway in various biological systems. This guide focuses on this compound and its key analogs, providing a comparative analysis of their performance.
Comparative Analysis of 14,15-EET Antagonists
The following tables summarize the available quantitative data for this compound and other notable 14,15-EET antagonists. The data is primarily derived from studies on bovine coronary arteries, a common model for assessing vascular reactivity to EETs.
Table 1: Potency of 14,15-EET Antagonists in Inhibiting Vascular Relaxation
| Compound | Target(s) | Assay System | Antagonist Concentration | Agonist | Maximal Inhibition (%) | Reference |
| This compound | Pan-EET antagonist (most effective against 14,15-EET) | U46619-preconstricted bovine coronary artery rings | 10 µM | 14,15-EET | ~80 | [1] |
| 14,15-DHE5ZE | Selective 14,15-EET antagonist | U46619-preconstricted bovine coronary artery rings | 10 µM | 14,15-EET | Not explicitly stated, but significant inhibition of maximal relaxation from 83.4% to 36.1% | |
| 14,15-EEZE-mSI | 14,15-EET and 5,6-EET antagonist | U46619-preconstricted bovine coronary arterial rings | 10 µM | 14,15-EET | Significant inhibition of maximal relaxation from ~80% to ~7% (agonist activity of antagonist is low) | [2] |
Note: Direct IC50 or Ki values for the antagonist activity on vascular relaxation are not consistently reported in the reviewed literature. The table reflects the reported percentage of inhibition at a given antagonist concentration.
Table 2: Selectivity Profile of 14,15-EET Antagonists
| Compound | Selectivity | Comments | Reference |
| This compound | Inhibits all EET regioisomers, but is most potent against 14,15-EET. Does not antagonize nitric oxide- or iloprost-mediated vascular relaxation. | A useful tool for studying the overall contribution of EETs to vascular tone. | [1][3] |
| 14,15-DHE5ZE | Selective for 14,15-EET. Does not inhibit 5,6-, 8,9-, or 11,12-EET-induced relaxations. | A more precise tool for isolating the specific effects of 14,15-EET. It is a metabolite of this compound. | |
| 14,15-EEZE-mSI | Selective for 14,15-EET and 5,6-EET. Does not inhibit 11,12- or 8,9-EET-induced relaxations. | Offers a unique profile for dissecting the roles of specific EET regioisomers. | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the relevant signaling pathways and experimental setups.
14,15-EET Signaling Pathway in Vascular Smooth Muscle
14,15-EET, released from endothelial cells, acts on vascular smooth muscle cells to induce relaxation. This process is initiated by the activation of a putative G-protein coupled receptor, leading to the opening of BKCa channels, potassium efflux, hyperpolarization, and subsequent closure of voltage-gated calcium channels, ultimately causing vasodilation. EET antagonists, such as this compound, are thought to competitively block the binding of 14,15-EET to its receptor.
References
Unveiling the Specificity of 14,15-EEZE: A Comparative Guide to Selective EET Antagonism
For researchers, scientists, and drug development professionals, the precise modulation of the epoxyeicosatrienoic acid (EET) signaling pathway is of paramount importance. This guide provides a comprehensive validation of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) as a selective EET antagonist, offering a comparative analysis with its alternatives and supported by experimental data.
Executive Summary
14,15-EEZE has been established as a potent and selective antagonist of EETs, crucial lipid signaling molecules involved in regulating vascular tone, inflammation, and cardioprotection.[1][2][3] This guide delves into the experimental evidence validating its selectivity, comparing its pharmacological profile with its derivatives, 14,15-EEZE-mSI and 14,15-DHE5ZE. Quantitative data from key studies are presented in tabular format for straightforward comparison, and detailed experimental protocols are provided to aid in the replication and extension of these findings. Visual diagrams generated using Graphviz illustrate the pertinent signaling pathways and experimental workflows, offering a clear visual aid for understanding the mechanism of action and experimental design.
Comparative Analysis of EET Antagonists
While 14,15-EEZE is a widely used tool to probe EET signaling, several alternatives and derivatives have been developed to refine selectivity. This section compares the performance of 14,15-EEZE with 14,15-EEZE-mSI and 14,15-DHE5ZE.
Data Presentation
The following tables summarize the quantitative data from various studies, highlighting the antagonist potency and selectivity of 14,15-EEZE and its analogs.
Table 1: Antagonist Effect on EET-Induced Vascular Relaxation
| Antagonist | EET Regioisomer | Concentration (µM) | Maximal Relaxation (%) | Inhibition of Relaxation (%) | Reference |
| 14,15-EEZE | 14,15-EET | 10 | 18 | ~78 | [4] |
| 11,12-EET | 10 | 59 | ~26 | [2] | |
| 8,9-EET | 10 | - | Inhibited | [4] | |
| 5,6-EET | 10 | - | Inhibited | [4] | |
| 14,15-EEZE-mSI | 14,15-EET | 10 | - | Inhibited | [1] |
| 5,6-EET | 10 | - | Inhibited | [1] | |
| 11,12-EET | 10 | - | Not Inhibited | [1] | |
| 8,9-EET | 10 | - | Not Inhibited | [1] | |
| 14,15-DHE5ZE | 14,15-EET | 10 | 36.1 | ~57 | [2] |
| 11,12-EET | 10 | - | Not Inhibited | [2] | |
| 8,9-EET | 10 | - | Not Inhibited | [2] | |
| 5,6-EET | 10 | - | Not Inhibited | [2] |
Table 2: Agonist Activity of EET Antagonists (Vascular Relaxation)
| Compound | Concentration (µM) | Maximal Relaxation (%) | Reference |
| 14,15-EET (Agonist Control) | 10 | ~80-90 | [4] |
| 14,15-EEZE | 10 | ~21 | [4] |
| 14,15-EEZE-mSI | 10 | ~7 | [1] |
Table 3: Selectivity of 14,15-EEZE
| Vasoactive Agent | Effect of 14,15-EEZE (10 µM) | Reference |
| Sodium Nitroprusside (NO donor) | No alteration of relaxation | [4] |
| Iloprost (Prostacyclin analogue) | No alteration of relaxation | [4] |
| NS1619 (BKCa channel opener) | No alteration of relaxation | [4] |
| Bimakalim (KATP channel opener) | No alteration of relaxation | [4] |
| 20-HETE (Vasoconstrictor) | Did not alter constriction | [4] |
| Diazoxide (mitoKATP channel opener) | Did not abolish cardioprotective effect | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols for key experiments used to validate 14,15-EEZE and its alternatives.
Vascular Relaxation Assay
This assay is fundamental in assessing the effect of EETs and their antagonists on blood vessel tone.
Protocol:
-
Tissue Preparation: Bovine coronary arteries are dissected and cut into rings (3-5 mm in length).
-
Mounting: The arterial rings are mounted in organ chambers filled with Krebs buffer, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Pre-constriction: Rings are pre-constricted with a thromboxane A2 mimetic, U46619, to induce a stable contraction.
-
Drug Application:
-
To test for antagonist activity, arterial rings are pre-incubated with the antagonist (e.g., 14,15-EEZE) for a specified period.
-
Cumulative concentration-response curves are then generated by adding increasing concentrations of an EET regioisomer.
-
-
Data Acquisition: Changes in isometric tension are recorded. Relaxation is expressed as a percentage decrease in the U46619-induced contraction.
Patch-Clamp Electrophysiology
This technique is employed to study the effect of EETs and their antagonists on ion channel activity in vascular smooth muscle cells.
Protocol:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from bovine coronary arteries.
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an appropriate internal solution.
-
Seal Formation: A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.
-
Configuration: The whole-cell configuration is achieved by rupturing the cell membrane under the pipette tip.
-
Recording:
-
The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
The agonist (e.g., 14,15-EET) is applied to the cell to activate ion channels (e.g., large-conductance Ca2+-activated K+ channels, BKCa).
-
To test for antagonism, cells are pre-incubated with the antagonist (e.g., 14,15-EEZE-mSI) before the application of the agonist.
-
-
Data Analysis: The resulting ion currents are recorded and analyzed to determine the effect of the antagonist on channel activity.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in EET signaling and the experimental validation of its antagonists.
References
- 1. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of 14,15-EE-5(Z)-E and 14,15-EE-8(Z)-E in Vasodilation
For Immediate Release
This guide provides a detailed comparison of the vasodilatory properties of two epoxyeicosatrienoic acid (EET) analogs: 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) and cis-14,15-oxidoeicosa-8(Z)-enoic acid (14,15-EE-8(Z)-E). The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms and performance based on available experimental data.
Executive Summary
Epoxyeicosatrienoic acids are metabolites of arachidonic acid that play a crucial role in cardiovascular regulation, primarily as endothelium-derived hyperpolarizing factors (EDHFs) that induce vasodilation.[1] Structure-activity relationship studies of 14,15-EET analogs have revealed that specific structural features are critical for their vasodilatory activity. This guide focuses on two such analogs, demonstrating contrasting effects on vascular tone. 14,15-EE-8(Z)-E, retaining a key double bond at the Δ8 position, is a potent vasodilator. In contrast, this compound, with its double bond shifted to the Δ5 position, acts as an antagonist to EET-induced vasodilation.
Quantitative Performance Comparison
The vasodilatory effects of this compound and 14,15-EE-8(Z)-E have been assessed using bovine coronary artery rings. The following table summarizes the key quantitative data.
| Compound | Agonist/Antagonist Activity | Maximal Relaxation (%) | EC50/ED50 (M) |
| This compound | Antagonist | ~21% (at 10 µM) | Not applicable (minimal agonist activity) |
| 14,15-EE-8(Z)-E | Agonist | Full | ~10⁻⁶ |
Note: The maximal relaxation for this compound represents its limited agonist activity at a high concentration. As an antagonist, its primary function is to inhibit the vasodilatory effects of EETs. The EC50 for 14,15-EE-8(Z)-E is estimated based on findings that analogs with a Δ8 double bond retain full potency, similar to the parent compound 14,15-EET.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro vasodilation assays using bovine coronary arteries. A detailed methodology for these experiments is outlined below.
Bovine Coronary Artery Vasodilation Assay
1. Tissue Preparation:
-
Bovine hearts are obtained from a local abattoir.
-
The left anterior descending coronary artery is dissected and cleaned of connective tissue.
-
Vessels with a diameter of approximately 1 mm are cut into rings 3 mm in width.
-
The rings are suspended between two stainless steel hooks in a 6 mL water-jacketed organ chamber.
2. Experimental Buffer:
-
The organ chamber is filled with Krebs buffer composed of (in mM): 119 NaCl, 4.8 KCl, 24 NaHCO₃, 1.2 KH₂PO₄, 1.2 MgSO₄, 11 glucose, 0.02 EDTA, and 3.2 CaCl₂.
-
The buffer is maintained at 37°C and continuously aerated with a 95% O₂ - 5% CO₂ gas mixture.
3. Tension Measurement:
-
Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system.
-
Basal tension is set to the length-tension maximum of 3.5 g, and the vessels are allowed to equilibrate for 1.5 hours.
4. Vasoactivity Assessment:
-
The viability and contractility of the arterial rings are confirmed by depolarization with 40 mM KCl until reproducible maximal contractions are achieved.
-
The vessels are then pre-contracted with the thromboxane A₂ mimetic, U-46619 (10–20 nM), to 50–90% of the maximal KCl contraction.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (this compound or 14,15-EE-8(Z)-E).
-
Relaxation is expressed as a percentage of the pre-contraction induced by U-46619, with 100% relaxation representing the basal tension before pre-contraction.
5. Antagonist Evaluation (for this compound):
-
To assess antagonist activity, arterial rings are pre-incubated with this compound (e.g., 10 µM) before generating a concentration-response curve for a known vasodilator like 14,15-EET.[2]
-
The rightward shift of the concentration-response curve and the reduction in maximal relaxation indicate antagonist activity.
Signaling Pathways
The differential effects of 14,15-EE-8(Z)-E and this compound on vasodilation can be attributed to their distinct interactions with the EET signaling pathway in vascular smooth muscle cells.
14,15-EE-8(Z)-E: A Vasodilator Agonist
14,15-EE-8(Z)-E is believed to act as an agonist, mimicking the action of endogenous 14,15-EET. The proposed signaling cascade is as follows:
Caption: Signaling pathway for 14,15-EE-8(Z)-E-induced vasodilation.
This compound: An EET Antagonist
In contrast, this compound acts as a competitive antagonist at the putative EET receptor, thereby inhibiting the vasodilatory effects of endogenous EETs.
Caption: Antagonistic action of this compound on the EET signaling pathway.
Conclusion
The comparative analysis of this compound and 14,15-EE-8(Z)-E underscores the critical role of the position of the double bond in determining the vascular activity of 14,15-EET analogs. While 14,15-EE-8(Z)-E serves as a potent vasodilator, this compound functions as a selective antagonist of EET-mediated vasodilation. This opposing functionality highlights the potential for developing structurally similar compounds with distinct therapeutic applications, from promoting vasodilation in hypertensive states to inhibiting it in pathological conditions characterized by excessive EET activity. Further research into these and other EET analogs will continue to elucidate the intricate mechanisms of vascular tone regulation and pave the way for novel cardiovascular therapies.
References
- 1. Role of epoxyeicosatrienoic acids as endothelium-derived hyperpolarizing factor in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of 14,15-Epoxyeicosa-5(Z)-enoic Acid for EET Regioisomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of lipid signaling molecules is paramount. This guide provides a comprehensive comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5ZE) and its specificity as an antagonist for the four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.
EETs, products of cytochrome P450 epoxygenase metabolism of arachidonic acid, are critical mediators in various physiological processes, including vasodilation, anti-inflammation, and cardioprotection. The development of selective antagonists is crucial for elucidating the specific roles of each EET regioisomer and for therapeutic targeting. 14,15-EE-5ZE has emerged as a valuable pharmacological tool in this endeavor.
Quantitative Comparison of Antagonist Activity
Experimental data from vascular reactivity studies in bovine coronary arteries demonstrate that while 14,15-EE-5ZE antagonizes all four EET regioisomers, it exhibits a clear preference for 14,15-EET. Furthermore, its metabolite, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), displays even greater selectivity as a potent and specific antagonist of 14,15-EET.
| Antagonist | EET Regioisomer | Maximal Relaxation (%) | Inhibition of Maximal Relaxation (%) | Reference |
| 14,15-EE-5ZE (10 µM) | 14,15-EET | 18 | 78.4 | [1] |
| 11,12-EET | 59.35 | 24.3 | [2] | |
| 8,9-EET | - | - | ||
| 5,6-EET | - | - | ||
| 14,15-DHE5ZE (10 µM) | 14,15-EET | 36.1 | 56.7 | [2] |
| 11,12-EET | No significant inhibition | - | [2][3] | |
| 8,9-EET | No significant inhibition | - | [2][3] | |
| 5,6-EET | No significant inhibition | - | [2][3] |
Absence of data for 8,9-EET and 5,6-EET with 14,15-EE-5ZE in the provided search results prevents a complete quantitative comparison in this table. However, qualitative descriptions indicate inhibition of all four regioisomers.[1]
Signaling Pathways and Experimental Workflows
The vasodilatory action of EETs is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. 14,15-EE-5ZE exerts its antagonistic effect by blocking this pathway.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 14,15-EEZE and its Alternatives as Epoxyeicosatrienoic Acid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and its key alternatives as antagonists of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids that play crucial roles in regulating vascular tone, inflammation, and cardiovascular health. Their antagonists are valuable tools for investigating these pathways and hold therapeutic potential. This document summarizes key experimental data, details common experimental protocols, and visualizes the underlying signaling mechanisms.
Quantitative Comparison of Antagonist Activity
The following table summarizes the antagonist activity of 14,15-EEZE and its primary alternative, 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI), focusing on their ability to inhibit EET-induced vascular relaxation. While direct IC50 or Ki values are not consistently reported in the literature, the available data on percentage of inhibition at given concentrations provide a basis for comparison.
| Antagonist | Target EET Regioisomer(s) | Assay System | Pre-constrictor | Antagonist Concentration | Agonist | Maximal Relaxation (% of Control) | Inhibition (%) | Reference |
| 14,15-EEZE | All four regioisomers (most effective against 14,15-EET) | Bovine coronary arterial rings | U46619 (20 nmol/L) | 10 µmol/L | 14,15-EET | ~18% | ~78% | [1] |
| Bovine coronary arterial rings | U46619 (20 nmol/L) | 10 µmol/L | 11,12-EET | Not specified | Inhibited | [1] | ||
| Bovine coronary arterial rings | U46619 (20 nmol/L) | 10 µmol/L | 8,9-EET | Not specified | Inhibited | [1] | ||
| Bovine coronary arterial rings | U46619 (20 nmol/L) | 10 µmol/L | 5,6-EET | Not specified | Inhibited | [1] | ||
| Canine heart (in vivo) | Ischemia-reperfusion model | - | 0.128 mg/kg | 11,12-EET | Abolished cardioprotection | Complete | [2][3][4][5] | |
| Canine heart (in vivo) | Ischemia-reperfusion model | - | 0.128 mg/kg | 14,15-EET | Abolished cardioprotection | Complete | [2][3][4][5] | |
| 14,15-EEZE-mSI | 14,15-EET and 5,6-EET | Bovine coronary arterial rings | U46619 | 10 µmol/L | 14,15-EET | ~33% | ~57% | [6][7] |
| Bovine coronary arterial rings | U46619 | 10 µmol/L | 5,6-EET | Not specified | Inhibited | [6][7] | ||
| Bovine coronary arterial rings | U46619 | 10 µmol/L | 11,12-EET | Not inhibited | No inhibition | [6][7] | ||
| Bovine coronary arterial rings | U46619 | 10 µmol/L | 8,9-EET | Not inhibited | No inhibition | [6][7] |
Note: The inhibitory percentages are calculated based on the reduction from maximal relaxation induced by the EET agonist in the absence of the antagonist.
Experimental Protocols
Vascular Reactivity Assay using Wire Myography
This protocol is a standard method for assessing the vasoactive properties of compounds on isolated small arteries.
1. Vessel Dissection and Mounting:
-
Isolate small resistance arteries (e.g., from rat mesentery or bovine coronary tissue) in ice-cold physiological salt solution (PSS).
-
Carefully clean the arteries of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the vessel into 2 mm segments.
-
Mount each segment on two stainless steel wires (typically 40 µm in diameter) in a chamber of a wire myograph system. One wire is attached to a force transducer and the other to a micrometer.
2. Equilibration and Normalization:
-
Fill the myograph chambers with PSS bubbled with 95% O2 and 5% CO2 and maintain the temperature at 37°C.
-
Allow the vessel segments to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for maximal active tension development. This involves stepwise stretching of the vessel and recording the corresponding passive tension.
3. Viability and Endothelium Integrity Check:
-
Induce a wake-up protocol by stimulating the vessels with a high potassium solution (KPSS) to confirm viability.
-
To check for endothelium integrity, pre-constrict the vessels with an agonist like U46619 or phenylephrine and then apply an endothelium-dependent vasodilator such as acetylcholine. A relaxation response indicates a functional endothelium.
4. Antagonist Activity Assessment:
-
Wash the vessels thoroughly with PSS.
-
Pre-constrict the vessels to a stable tension with a suitable agonist (e.g., U46619).
-
Once a stable contraction is achieved, incubate the vessels with the antagonist (e.g., 14,15-EEZE or its alternative) for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve for the EET agonist (e.g., 14,15-EET) in the presence of the antagonist.
-
Record the changes in isometric tension. The results are typically expressed as a percentage of relaxation relative to the pre-constriction level.
Signaling Pathways and Experimental Workflows
EET Signaling Pathway in Vascular Smooth Muscle
The following diagram illustrates the proposed signaling pathway for EET-induced vasodilation and its antagonism by 14,15-EEZE. EETs are believed to act on a putative G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells.
Caption: Proposed EET signaling pathway in vascular smooth muscle cells.
Experimental Workflow for Vascular Reactivity Assay
The diagram below outlines the key steps involved in a typical wire myography experiment to assess the antagonist activity of a compound.
Caption: Workflow for a vascular reactivity assay using wire myography.
Discussion and Conclusion
The available data confirm that 14,15-EEZE is a potent and selective antagonist of EETs, capable of inhibiting their vasodilatory and cardioprotective effects. It appears to act on a putative EET receptor and does not directly block KATP channels.[2][3][4][5] Its primary alternative, 14,15-EEZE-mSI , exhibits a more regioisomer-specific antagonist profile, primarily targeting 14,15-EET and 5,6-EET.[6][7] This specificity makes 14,15-EEZE-mSI a valuable tool for dissecting the roles of different EET regioisomers in physiological and pathological processes.
Other compounds, such as the cytochrome P450 inhibitors SKF525A and miconazole , can be considered indirect antagonists as they inhibit the synthesis of EETs. However, their lack of specificity for the epoxygenase pathway can lead to off-target effects, making direct antagonists like 14,15-EEZE and its analogs preferable for targeted studies.
The choice between 14,15-EEZE and 14,15-EEZE-mSI will depend on the specific research question. For a broad blockade of EET signaling, 14,15-EEZE is a suitable choice. For investigating the specific roles of 14,15-EET and 5,6-EET, the more selective 14,15-EEZE-mSI would be the preferred tool.
Further research is warranted to identify and characterize the putative EET receptor(s) and to develop even more potent and specific antagonists. Such advancements will be crucial for a deeper understanding of EET biology and for the development of novel therapeutic strategies targeting this important signaling pathway.
References
- 1. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 2. reprocell.com [reprocell.com]
- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
A Comparative Analysis of 14,15-EET and its Dihydroxy Metabolite, 14,15-DHET
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 14,15-epoxyeicosatrienoic acid (14,15-EET), a significant cytochrome P450-derived metabolite of arachidonic acid, and its dihydroxy metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). Additionally, we explore the properties of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a structural analog and antagonist of 14,15-EET. This document synthesizes experimental data to objectively compare their biological activities, metabolic stability, and signaling pathways, offering valuable insights for researchers in pharmacology and drug development.
I. Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data comparing the biological activities of 14,15-EET and 14,15-DHET.
Table 1: Vasodilatory Potency
| Compound | Vessel Type | EC50 / % Maximal Relaxation | Species | Reference |
| 14,15-EET | Canine Coronary Arterioles | EC50: -12.7 to -10.1 log [M] | Canine | [1][2] |
| Bovine Coronary Arteries | ED50 = 10-6 M | Bovine | [3] | |
| Human Coronary Arterioles | 45 ± 5% relaxation at 10-5 M | Human | [4] | |
| 14,15-DHET | Canine Coronary Arterioles | EC50: -15.8 to -13.1 log [M] | Canine | [1][2] |
| Human Coronary Arterioles | 17 ± 3% relaxation at 10-5 M | Human | [4] |
Table 2: Peroxisome Proliferator-Activated Receptor α (PPARα) Activation
| Compound | Assay System | Fold Activation / Kd | Reference |
| 14,15-EET | COS-7 cells (transfected with PPARα) | 3-fold increase in luciferase activity at 10 µM | [5] |
| 14,15-DHET | COS-7 cells (transfected with PPARα) | 12-fold increase in luciferase activity at 10 µM | [5] |
| Binding to PPARα ligand binding domain | Kd of 1.4 µM | [5] |
II. Metabolic Stability and Fate
14,15-EET is rapidly metabolized in vivo, primarily through hydrolysis by soluble epoxide hydrolase (sEH) to form the more stable 14,15-DHET.[6][7] This conversion is generally considered a pathway of inactivation, although, as the data above indicates, 14,15-DHET retains and in some cases gains significant biological activity. Studies have shown a clear preference for the hydrolysis of 14,15-EET over other EET regioisomers.[8] The inhibition of sEH has been explored as a therapeutic strategy to prolong the biological effects of EETs.
III. The Antagonist: this compound
This compound is a synthetic analog of 14,15-EET that acts as a potent antagonist of EET-induced vasodilation.[9] It has been instrumental in elucidating the physiological roles of EETs as endothelium-derived hyperpolarizing factors (EDHFs). Pre-incubation with this compound (10 µM) has been shown to inhibit the relaxations induced by all four EET regioisomers in bovine coronary arteries, with the most pronounced effect on 14,15-EET-induced relaxation.[9]
IV. Signaling Pathways
The biological effects of 14,15-EET and 14,15-DHET are mediated through distinct signaling pathways. The following diagrams illustrate the key pathways involved.
V. Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
A. Vasodilation Assays
Objective: To determine the vasodilatory effects of 14,15-EET and 14,15-DHET.
Protocol Outline:
-
Vessel Preparation: Isolation of coronary arteries from the chosen species (e.g., bovine, canine, or human tissue samples). The vessels are cleaned of surrounding tissue and cut into rings or used as isolated, pressurized arterioles.
-
Mounting: Arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. Isolated arterioles are cannulated and pressurized.
-
Pre-constriction: Vessels are pre-constricted with a vasoconstrictor agent (e.g., U46619, endothelin-1) to induce a stable tone.
-
Compound Administration: Cumulative concentrations of 14,15-EET or 14,15-DHET are added to the bath.
-
Data Acquisition: Changes in isometric tension (for rings) or vessel diameter (for arterioles) are recorded.
-
Data Analysis: Concentration-response curves are generated, and EC50 or ED50 values are calculated to determine the potency of each compound.
B. PPARα Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the activation of PPARα by 14,15-EET and 14,15-DHET.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-7 or HepG2) is cultured and co-transfected with expression vectors for PPARα and a luciferase reporter gene under the control of a PPAR response element (PPRE). A β-galactosidase vector is often co-transfected for normalization.
-
Compound Treatment: Transfected cells are treated with various concentrations of 14,15-EET, 14,15-DHET, or a known PPARα agonist (e.g., Wy-14643) as a positive control.
-
Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is also measured for normalization of transfection efficiency.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity, and the results are expressed as fold activation relative to the vehicle control.
C. Quantification of EETs and DHETs by LC-MS/MS
Objective: To accurately measure the concentrations of 14,15-EET and 14,15-DHET in biological samples.
Protocol Outline:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are spiked with deuterated internal standards for 14,15-EET and 14,15-DHET.
-
Lipid Extraction: Lipids are extracted from the sample using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on a liquid chromatography (LC) system.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify 14,15-EET, 14,15-DHET, and their internal standards.
-
Data Analysis: The concentrations of the analytes are determined by comparing the peak areas of the endogenous compounds to those of the internal standards.
D. Synthesis of this compound
The synthesis of this compound has been described by Falck et al. and involves a multi-step organic synthesis approach. While a detailed, step-by-step protocol is beyond the scope of this guide, the general strategy involves the construction of the C20 carbon backbone with the desired stereochemistry of the double bond at the 5-position and subsequent epoxidation to introduce the 14,15-oxirane ring. Researchers interested in the synthesis are encouraged to consult the original publications from the Falck laboratory for detailed procedures.[3][10]
VI. Conclusion
This comparative analysis highlights the distinct yet interconnected roles of 14,15-EET and its dihydroxy metabolite, 14,15-DHET. While 14,15-EET is a potent vasodilator, its rapid metabolism to 14,15-DHET leads to a compound with attenuated vasodilatory activity but a gained and potent ability to activate the nuclear receptor PPARα. The antagonist this compound serves as a critical tool for investigating the physiological functions of endogenous EETs. The provided data and experimental outlines offer a solid foundation for researchers to further explore the therapeutic potential of modulating the EET signaling pathway.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Radiolabeled 14,15-EEZE in Binding Site Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of radiolabeled 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and its analogs for the characterization of epoxyeicosatrienoic acid (EET) binding sites. While direct radiolabeling of 14,15-EEZE is not extensively documented in readily available literature, a closely related iodinated analog, 20-¹²⁵I-14,15-epoxyeicosa-5(Z)-enoic acid (20-¹²⁵I-14,15-EE5ZE), has been synthesized and utilized as a high-affinity radioligand to effectively study the antagonist binding site of EETs. This guide will focus on the data generated using this and other relevant radiolabeled EET analogs to provide a comparative framework for researchers.
Introduction to 14,15-EEZE and EET Signaling
14,15-EEZE is recognized as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules known for their vasodilatory, anti-inflammatory, and cardioprotective effects. EETs exert their effects by binding to a putative G-protein coupled receptor (GPCR), which is coupled to a stimulatory G-protein (Gs). This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). Ultimately, this pathway leads to the opening of calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP), causing membrane hyperpolarization and smooth muscle relaxation.[1][2][3] The use of radiolabeled ligands, such as analogs of 14,15-EEZE, is a powerful tool for characterizing the binding sites of these important signaling molecules.
Comparative Binding Affinity of EET Analogs
Competitive binding assays are crucial for determining the relative affinities of various compounds for a specific receptor. In the context of the putative EET receptor, these assays typically involve a radiolabeled ligand and a panel of unlabeled competitors. The data is often presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Competitive Binding Affinities for the EET Antagonist Binding Site
This table summarizes the binding affinities of various EETs and related compounds in competition with the radiolabeled antagonist 20-¹²⁵I-14,15-EE5ZE in U937 cell membranes. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Compound Type | Reference |
| 14,15-EET | 2.73 | Agonist | [4] |
| 20-I-14,15-EE8ZE-APSA | 3.60 | Agonist (Photoaffinity Probe) | [4] |
| Miconazole | 315 | Cytochrome P450 Inhibitor | [4] |
| MS-PPOH | 1558 | Cytochrome P450 Inhibitor | [4] |
Table 2: Inhibition of Photoaffinity Labeling of the Putative EET Receptor
This table presents the IC50 values for the inhibition of a 47 kDa protein's photolabeling by the radiolabeled agonist probe 20-¹²⁵I-14,15-EE8ZE-APSA in U937 cell membranes. A lower IC50 value indicates a greater potency in binding to the receptor.
| Compound | IC50 (nM) | Compound Type | Reference |
| 14,15-EET | 8.28 | Agonist | [4] |
| 11,12-EET | 11.2 | Agonist | [4] |
| 8,9-EET | 443.9 | Agonist | [4] |
| 14,15-EE5ZE | 1097 | Antagonist | [4] |
Experimental Protocols
A detailed understanding of the experimental methodology is essential for the replication and interpretation of binding assay data. Below is a representative protocol for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for EET Receptor Characterization
This protocol is adapted from methodologies used in the characterization of the EET binding site with radiolabeled ligands.[5][6]
1. Membrane Preparation:
-
Harvest cultured cells (e.g., U937) or tissue known to express the target receptor.
-
Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Perform the assay in a 96-well plate format with a final volume of 250 µL per well.
-
To each well, add:
-
50 µL of unlabeled competing compound at various concentrations (or buffer for total binding).
-
50 µL of radioligand solution (e.g., 20-¹²⁵I-14,15-EE5ZE) at a fixed concentration (typically at or below its Kd).
-
150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue).
-
-
For determining non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
3. Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: Signaling pathway of 14,15-EET and its antagonism by 14,15-EEZE.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. brieflands.com [brieflands.com]
Evaluating the Efficacy of 14,15-EE-5(Z)-E in Blocking Bradykinin-Induced Relaxation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a selective antagonist of epoxyeicosatrienoic acids (EETs), and its efficacy in blocking bradykinin-induced vasorelaxation. The performance of this compound is compared with other relevant antagonists, supported by experimental data.
Introduction to Bradykinin-Induced Vasorelaxation
Bradykinin, a potent vasoactive peptide, plays a crucial role in regulating vascular tone. It induces vasodilation through a complex signaling cascade in endothelial cells, primarily involving the activation of B2 receptors. This activation leads to the production and release of several relaxing factors, including nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factors (EDHFs). Among the candidates for EDHFs are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. EETs induce hyperpolarization of the underlying vascular smooth muscle cells, leading to relaxation.
The Role of this compound
This compound, also known as 14,15-EEZE, is a synthetic analog of 14,15-EET. It acts as a selective antagonist of EETs, thereby inhibiting their vasodilatory effects. By targeting the EET-mediated component of bradykinin's action, this compound provides a valuable tool to dissect the specific signaling pathways involved in bradykinin-induced relaxation and to explore potential therapeutic interventions for cardiovascular diseases.
Comparative Efficacy of Vasorelaxation Inhibitors
The following table summarizes the efficacy of this compound and other antagonists in blocking bradykinin-induced relaxation. It is important to note that the experimental conditions, such as the vascular bed and the pre-constricting agent, can influence the observed efficacy.
| Compound | Target | Concentration | Vessel Type | Pre-constrictor | Inhibition of Bradykinin-Induced Relaxation | Reference |
| This compound | EETs | 3 µmol/L | Bovine coronary arteries | U46619 | Inhibited bradykinin (10 nmol/L)-induced smooth muscle hyperpolarizations and relaxations.[1] | [1] |
| This compound | EETs | 10 µmol/L | Bovine coronary arteries | U46619 | Inhibited the EDHF component of bradykinin-induced relaxation.[1] | [1] |
| 14,15-EEZE-mSI | 14,15- and 5,6-EETs | 10 µmol/L | Bovine coronary arteries | U46619 | Inhibited the indomethacin-resistant and L-nitroarginine-resistant relaxation to bradykinin.[2] | [2] |
| Icatibant (HOE 140) | Bradykinin B2 Receptor | 20 µg/kg i.v. | Human forearm resistance vessels | - | Inhibited bradykinin (100 ng/min)-induced increase in forearm blood flow by ~53%.[3] | [3] |
| Icatibant (HOE 140) | Bradykinin B2 Receptor | 50 µg/kg i.v. | Human forearm resistance vessels | - | Inhibited bradykinin (100 ng/min)-induced increase in forearm blood flow by ~70%.[3] | [3] |
| Icatibant (HOE 140) | Bradykinin B2 Receptor | 100 µg/kg i.v. | Human forearm resistance vessels | - | Inhibited bradykinin (100 ng/min)-induced increase in forearm blood flow by ~80%.[3] | [3] |
| CP 0127 | Bradykinin B2 Receptor | 10⁻⁶ mol/L | Isolated perfused rabbit hindlimbs | - | Attenuated bradykinin-induced vasodilation.[4] | [4] |
| L-NAME | Nitric Oxide Synthase | 100 µmol/L | Bovine coronary artery | U46619 | Caused a significant 3-fold reduction in the sensitivity to bradykinin.[5] | [5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in bradykinin-induced vasorelaxation and the points of intervention for various antagonists.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of B2 receptor antagonists on bradykinin-induced vasodilation and edema formation in isolated rabbit hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for mediation by endothelium-derived hyperpolarizing factor of relaxation to bradykinin in the bovine isolated coronary artery independently of voltage-operated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 14,15-EE-5(Z)-E's Role in EDHF Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, with other alternatives in the investigation of Endothelium-Derived Hyperpolarizing Factor (EDHF). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the independent verification of its role.
Quantitative Comparison of this compound's Antagonist Activity
This compound is primarily recognized as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are prominent candidates for EDHF. Its efficacy is demonstrated by its ability to inhibit vasodilation induced by EETs and other endothelium-dependent agonists.
| Agonist | Concentration | Test System | Pre-constrictor | This compound Concentration | Inhibition Effect | Reference |
| 14,15-EET | Various | Bovine coronary arterial rings | U46619 | 10 µmol/L | Maximal relaxation reduced to 18% | [1] |
| 11,12-EET | Various | Bovine coronary arterial rings | U46619 | 10 µmol/L | Significant inhibition | [2][3] |
| 8,9-EET | Various | Bovine coronary arterial rings | U46619 | 10 µmol/L | Significant inhibition | [2][3] |
| 5,6-EET | Various | Bovine coronary arterial rings | U46619 | 10 µmol/L | Significant inhibition | [2][3] |
| Bradykinin | Various | Bovine coronary arteries | U46619 | 10 µmol/L | Concentration-response curve shifted rightward by ~1000-fold; maximal relaxation reduced from 95% to 55% | [1] |
| Methacholine | Various | Bovine coronary arteries | U46619 | 10 µmol/L | Indomethacin-resistant relaxations inhibited | [2][3] |
| Arachidonic Acid | Various | Bovine coronary arteries | U46619 | 10 µmol/L | Indomethacin-resistant relaxations inhibited | [2][3] |
| Bradykinin | 10 nmol/L | Small bovine coronary arteries | U46619 | 3 µmol/L | Inhibited smooth muscle hyperpolarizations and relaxations | [2][3] |
Note: Some studies have suggested that this compound may also exhibit partial agonist properties, causing weak vasodilation on its own in certain experimental settings[4][5].
Comparison with Other EDHF Pathway Inhibitors
The EDHF pathway is complex and involves multiple potential mediators and mechanisms. The following table compares this compound with other pharmacological tools used to investigate the EDHF phenomenon.
| Inhibitor | Target | Mechanism of Action | Selectivity | Notes |
| This compound | EET receptors (putative) | Antagonizes the action of EETs, preventing vasodilation and hyperpolarization. | Selective for EETs over other vasodilators like nitric oxide donors or prostacyclin analogs.[1][2][3] | May have partial agonist effects.[4][5] |
| Miconazole, Clotrimazole | Cytochrome P450 (CYP) epoxygenases | Inhibit the synthesis of EETs from arachidonic acid. | Can also inhibit other CYP enzymes and may have off-target effects on K+ channels. | |
| Apamin + Charybdotoxin | Small-conductance (SKCa) and Intermediate/Large-conductance (IKCa/BKCa) Ca2+-activated K+ channels | Block the potassium channels on endothelial cells responsible for initiating hyperpolarization. | A combination used to broadly inhibit EDHF-mediated responses. | Targets a key step in the hyperpolarization process. |
| Ouabain + BaCl2 | Na+/K+-ATPase and Inwardly rectifying K+ (Kir) channels | Inhibit the downstream effectors in the vascular smooth muscle that are activated by K+ efflux from endothelial cells. | Targets the proposed mechanism of K+ as an EDHF. | The role of K+ as an EDHF can be species and vessel-dependent. |
| 18α-glycyrrhetinic acid | Gap junctions | Blocks the direct electrical communication between endothelial cells and smooth muscle cells. | Useful for investigating the role of myoendothelial gap junctions in propagating hyperpolarization. | May have non-specific effects. |
Signaling Pathways and Experimental Workflow
EDHF Signaling Pathway Involving EETs
The following diagram illustrates the proposed signaling cascade initiated by an endothelial agonist, leading to the production of EETs and subsequent vasodilation. This compound acts by blocking the action of EETs on the smooth muscle cell.
Caption: Proposed EDHF signaling pathway mediated by EETs and its inhibition by this compound.
Experimental Workflow for Investigating EDHF-Mediated Vasodilation
This diagram outlines a typical experimental procedure for assessing the role of a compound like this compound in EDHF research using isolated blood vessels.
Caption: Standard experimental workflow for assessing the effect of an antagonist on vasodilation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for investigating EDHF activity and the effects of this compound.
Vascular Reactivity Studies in Isolated Arteries
This protocol is used to assess the vasodilator or vasoconstrictor properties of substances on isolated blood vessels.
Objective: To determine the effect of this compound on agonist-induced, endothelium-dependent relaxation.
Materials:
-
Isolated arterial rings (e.g., bovine coronary, rat mesenteric).
-
Wire myograph system.
-
Physiological Salt Solution (PSS), bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Vasoconstrictor agent (e.g., U46619, phenylephrine, KCl).
-
Endothelium-dependent vasodilator agonist (e.g., bradykinin, acetylcholine, 14,15-EET).
-
This compound.
-
Inhibitors of nitric oxide synthase (e.g., L-NAME) and cyclooxygenase (e.g., indomethacin) to isolate the EDHF component.
Procedure:
-
Vessel Preparation: Isolate arteries and cut into rings (typically 2-4 mm in length). Mount the rings on a wire myograph in a chamber filled with PSS.
-
Equilibration: Allow the vessels to equilibrate for at least 60 minutes under a resting tension, with PSS changes every 15-20 minutes.
-
Viability Check: Contract the vessels with a high concentration of KCl to ensure tissue viability. Wash thoroughly.
-
Isolating the EDHF Response: In many protocols, L-NAME and indomethacin are added to the PSS to block the production of nitric oxide and prostaglandins, respectively. This allows for the specific study of the EDHF-mediated response.
-
Pre-constriction: Induce a stable submaximal contraction with a vasoconstrictor like U46619.
-
Control Concentration-Response Curve: Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of the vasodilator agonist (e.g., bradykinin) to generate a concentration-response curve.
-
Washout: Wash the vessel rings extensively with PSS to return to baseline tension.
-
Incubation with Antagonist: Incubate the vessels with this compound (e.g., 10 µmol/L) for a defined period (e.g., 30 minutes).
-
Repeat Concentration-Response Curve: Repeat the pre-constriction and the cumulative addition of the vasodilator agonist in the presence of this compound.
-
Data Analysis: Compare the concentration-response curves obtained in the absence and presence of this compound to determine its inhibitory effect.
Measurement of Vascular Smooth Muscle Membrane Potential
This protocol is used to directly measure the hyperpolarization of vascular smooth muscle cells, a key characteristic of the EDHF response.
Objective: To determine if this compound blocks agonist-induced hyperpolarization.
Materials:
-
Isolated small arteries.
-
Pressurized myograph or similar setup allowing for intracellular recordings.
-
Glass microelectrodes filled with KCl.
-
Amplifier and data acquisition system.
-
Agonists and antagonists as described in the vascular reactivity protocol.
Procedure:
-
Vessel Preparation and Mounting: Isolate and mount the artery in a chamber perfused with PSS.
-
Cell Impalement: Carefully impale a vascular smooth muscle cell with a glass microelectrode to record the resting membrane potential.
-
Agonist Stimulation: In the presence of L-NAME and indomethacin, stimulate the endothelium with an agonist (e.g., bradykinin) and record the change in membrane potential (hyperpolarization).
-
Antagonist Application: Perfuse the vessel with PSS containing this compound.
-
Repeat Agonist Stimulation: Re-stimulate with the agonist in the presence of this compound and record the membrane potential response.
-
Data Analysis: Compare the magnitude of hyperpolarization before and after the application of this compound.
Conclusion
The available evidence strongly supports the role of this compound as a valuable pharmacological tool for investigating the role of EETs in EDHF-mediated responses. Its ability to selectively antagonize EET-induced vasodilation and hyperpolarization, as demonstrated in various experimental models, allows researchers to dissect the contribution of this specific pathway to overall vascular tone regulation. However, researchers should be mindful of its potential partial agonist effects in certain contexts. By utilizing the comparative data and detailed protocols provided in this guide, scientists and drug development professionals can independently verify and further explore the intricate role of this compound and the broader implications of the EET pathway in cardiovascular physiology and pathology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Not so EEZE: the 'EDHF' antagonist 14, 15 epoxyeicosa-5(Z)-enoic acid has vasodilator properties in mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 14,15-EE-5(Z)-E: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical compounds like 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E) are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an essential, step-by-step operational and disposal plan, fostering a culture of safety and building trust in laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes general quantitative data and recommendations for handling and disposal based on common laboratory practices for similar chemical compounds.
| Parameter | Guideline | Source Recommendation |
| pH Range for Neutralization | 6.0 - 8.0 | General laboratory best practices. |
| Maximum Laboratory Storage | < 10 gallons of hazardous waste | Dartmouth College EHS.[1] |
| Container Rinsate | First rinse collected as hazardous waste | Dartmouth College EHS.[1] |
| Acute Hazardous Waste Limit | Do not accumulate > 1 quart | Vanderbilt University Medical Center.[2] |
| Waste Container Labeling | Label as soon as waste is added | University of Pennsylvania EHRS.[3] |
Essential Safety and Disposal Plan
The proper disposal of this compound, as with any laboratory chemical, must follow a strict protocol to minimize risk.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough hazard assessment should be conducted. Although a specific SDS is unavailable, it should be treated as a potentially hazardous substance. Appropriate PPE includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat or chemical-resistant apron.
All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical.
-
Collect this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).
-
Avoid mixing this waste with incompatible chemicals. Check your institution's chemical compatibility chart.
Step 3: Labeling and Storage
Accurate labeling is a regulatory requirement and essential for safety.
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "14,15-epoxyeicosa-5(Z)-enoic acid".
-
Indicate the approximate concentration and any other components of the waste stream.
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[3][4]
Step 4: Disposal Procedure
For unused product or heavily contaminated materials, direct disposal as hazardous waste is the required route.
-
Ensure Proper Labeling: Double-check that the waste container is accurately and fully labeled.
-
Secure Container: Ensure the container is tightly sealed to prevent leaks or spills.
-
Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][2]
Step 5: Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean-up: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not available, the following general laboratory procedure for handling and preparing chemical waste for disposal should be followed.
Protocol for Preparing Chemical Waste for Disposal
-
Designate a Waste Container: Select a clean, compatible container with a secure lid.
-
Label the Container: Immediately affix a hazardous waste label and fill in all required information.
-
Transfer Waste: Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.
-
Seal the Container: Tightly seal the container after each addition of waste.
-
Store Appropriately: Place the sealed container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Monitor Fill Level: Do not overfill the container. It should be no more than 90% full to allow for expansion.
-
Schedule Pickup: Once the container is full or waste is no longer being generated, schedule a pickup with your EHS department.
Visualizing Key Pathways and Procedures
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate the logical flow of the disposal procedure and the relevant biochemical pathway for eicosanoids.
References
Personal protective equipment for handling 14,15-EE-5(Z)-E
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 14,15-EE-5(Z)-E, a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET) used in proteomics and vascular smooth muscle relaxation research. Given that this compound is for research use only and not for human or veterinary applications, adherence to strict laboratory safety protocols is paramount.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with handling this compound dictates the minimum required PPE. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task / Operation | Minimum Required PPE | Recommended PPE for Enhanced Safety |
| Receiving & Unpacking | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves | - Face Shield (if there is a risk of splashing)- Chemical-resistant Apron |
| Preparation of Solutions | - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves (or other chemically compatible gloves) | - Double Gloving (a second pair of gloves over the first)- Work within a Fume Hood |
| Cell Culture/In Vitro Assays | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves | - Use of a Biosafety Cabinet |
| Animal Studies | - Full-coverage Laboratory Gown- Chemical Splash Goggles- Nitrile Gloves | - Respiratory Protection (if aerosolization is possible)- Face Shield |
| Waste Disposal | - Laboratory Coat- Chemical Splash Goggles- Heavy-duty Nitrile or Butyl Rubber Gloves | - Chemical-resistant Apron- Face Shield |
Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any solvents used in conjunction with this compound.
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
The compound is classified as a "Dangerous Good for transport," indicating the need for careful handling.[1]
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation of Stock Solutions:
-
All manipulations involving the neat compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate, clean glassware.
-
Select a compatible solvent for dissolution.
-
Prepare solutions in the smallest feasible quantities to minimize waste.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to avoid spills and ensure accuracy.
-
In case of accidental skin contact, immediately wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the solvents used.
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, and paper towels in a separate, clearly labeled solid hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Container Management:
-
Keep all hazardous waste containers securely closed when not in use.
-
Do not overfill waste containers; fill to a maximum of 80% capacity.
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
